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  • Product: .beta.-D-Ribofuranoside, 5-quinolinyl
  • CAS: 195386-02-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-quinolinyl beta-D-ribofuranoside

The Chemical Architecture and Functional Dynamics of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide Executive Summary 5-Quinolinyl β -D-ribofuranoside (CAS No. 195386-02-8) represents a highly specialized class of m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Functional Dynamics of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide

Executive Summary

5-Quinolinyl β -D-ribofuranoside (CAS No. 195386-02-8) represents a highly specialized class of modified nucleosides where the canonical purine or pyrimidine nucleobase is replaced by a quinoline moiety[1]. This structural substitution imparts unique physicochemical, photophysical, and biological properties to the molecule. As a privileged scaffold in medicinal chemistry and structural biology, this compound serves dual roles: as a potent pharmacophore for antiviral and anticancer drug development, and as an environmentally sensitive fluorescent probe for monitoring nucleic acid dynamics[2][3].

This whitepaper provides an in-depth analysis of its structural chemistry, synthetic methodologies, and mechanisms of action, designed for researchers and drug development professionals.

Part 1: Structural Chemistry & Physicochemical Profiling

The architectural brilliance of 5-quinolinyl β -D-ribofuranoside lies in the synergistic combination of its two primary domains:

  • The β -D-Ribofuranose Sugar: The precise β -stereochemical orientation of the hydroxyl groups on the ribose ring is non-negotiable. It ensures specific, high-affinity interactions with the active sites of target enzymes (such as cellular kinases and viral polymerases)[1].

  • The 5-Quinolinyl Aglycone: The quinoline ring provides a highly conjugated, electron-rich aromatic system. This allows for robust π−π stacking interactions within nucleic acid helices and imparts distinct pH-dependent photophysical properties[3][4].

Quantitative Data Presentation

To facilitate rational drug design and quantitative structure-activity relationship (QSAR) modeling[1], the foundational properties of the compound are summarized below.

Table 1: Physicochemical Profile of 5-Quinolinyl β -D-Ribofuranoside

ParameterValue / DescriptorPharmacological Relevance
Molecular Formula C14​H15​NO5​ Defines the core mass for mass spectrometry validation.
Molecular Weight 277.27 g/mol Ideal for small-molecule cellular permeability (Lipinski's Rule of 5).
H-Bond Donors 3 (Ribose -OH)Critical for kinase recognition and aqueous solubility.
H-Bond Acceptors 5 (O + Quinoline N)Facilitates target receptor binding and base-pairing mimicry.
TPSA ~86.0 ŲOptimal for intracellular accumulation; limits blood-brain barrier crossing.

Table 2: Representative Photophysical Properties (Quinoline Nucleoside Class)

StateAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )
Deprotonated (pH > 7.5) ~330~4100.15
Protonated (pH < 6.0) ~355~4500.45

Note: The dramatic shift in emission wavelength and intensity upon protonation allows these molecules to act as highly sensitive bio-probes[3][5].

Part 2: Synthetic Methodologies & Protocols

The synthesis of nucleosides containing a quinoline moiety fused to a ribofuranose sugar is a complex, multi-step undertaking[1]. The most robust approach utilizes a modified Vorbrüggen Glycosylation .

Causality in Experimental Design

The critical challenge in nucleoside synthesis is achieving absolute β -stereoselectivity at the anomeric carbon (C1'). To enforce this, we utilize 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose. When treated with a strong Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf), the C1-acetate leaves, forming an oxocarbenium ion. The adjacent C2-acetate group immediately attacks this ion from the α -face, forming a cyclic acyloxonium intermediate. This neighboring group participation sterically blocks the α -face, forcing the incoming quinoline nucleophile to attack exclusively from the β -face, yielding the stereopure β -nucleoside.

Step-by-Step Protocol: Stereoselective Glycosylation

Self-Validating System: This protocol includes in-process analytical checkpoints to ensure intermediate stability and anomeric purity.

  • Silylation of the Aglycone:

    • Suspend 5-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and reflux for 2 hours until the solution turns clear, indicating complete formation of the silylated quinoline ether.

    • Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material.

  • Lewis Acid-Mediated Glycosylation:

    • Cool the reaction mixture to 0°C.

    • Add 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose (1.1 eq) dissolved in anhydrous acetonitrile.

    • Dropwise, add TMSOTf (1.2 eq). The Lewis acid catalyzes the formation of the oxocarbenium ion.

    • Stir the mixture at room temperature for 12 hours.

    • Validation: Quench a 100 µL aliquot with saturated NaHCO3​ , extract with DCM, and analyze via LC-MS to confirm the mass of the protected β -riboside.

  • Deprotection:

    • Concentrate the mixture in vacuo, dissolve in Methanolic Ammonia (7N NH3​ in MeOH), and stir at room temperature for 16 hours to cleave the acetyl protecting groups.

  • Purification:

    • Purify the crude product via reverse-phase HPLC (C18 column, H2​O /MeCN gradient) to isolate pure 5-quinolinyl β -D-ribofuranoside.

Synthesis A 5-Hydroxyquinoline (Aglycone) C Silylated Quinoline (Activated Nucleophile) A->C BSA, CH3CN Reflux, 2h B 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose D Oxocarbenium Ion (Electrophile) B->D TMSOTf (Lewis Acid) 0°C to RT E Protected β-Riboside (Stereopure) C->E Vorbrüggen Coupling D->E Neighboring Group Participation (β-face) F 5-Quinolinyl β-D- ribofuranoside E->F NH3 / MeOH Deprotection

Fig 1: Stereoselective Vorbrüggen glycosylation pathway for quinoline ribosides.

Part 3: Mechanisms of Action & Biological Utility

Diagnostic Utility: Fluorescent Probing of Nucleic Acids

Quinoline nucleosides are highly valued as bio-probes for genetic analysis[4]. The quinoline nitrogen acts as a proton acceptor. When incorporated into an oligodeoxynucleotide (ODN) duplex, the local microenvironment (such as base-pairing with a mismatched cytosine) can induce protonation of the quinoline ring even under alkalescent conditions[3][5].

This protonation triggers a massive shift in the molecule's photophysics. By monitoring the changes in fluorescence intensity and wavelength, researchers can clearly discriminate specific base pairs, structural anomalies, and DNA-protein interactions in real-time without the need for destructive assays[3][5].

Therapeutic Utility: Antiviral and Anticancer Activity

The structural core of quinoline is heavily associated with medicinal applications, including anti-cancer and antiviral therapies[2]. As a nucleoside analog, 5-quinolinyl β -D-ribofuranoside functions as a prodrug.

The Causality of Chain Termination: Once inside the cell, the molecule must be recognized by host cellular kinases. The 5'-hydroxyl group of the ribose is sequentially phosphorylated to form the active nucleoside triphosphate (NTP). Because the quinoline aglycone mimics natural purines but lacks the canonical hydrogen-bonding faces required for proper Watson-Crick pairing, the viral polymerase incorporates the analog into the nascent RNA/DNA strand. However, the steric bulk and altered electronic profile of the quinoline ring distort the active site, preventing the addition of the next nucleotide, thereby triggering chain termination and halting viral replication.

Mechanism Nuc Quinolinyl Riboside (Cell Entry) MP Monophosphate (NMP) Nuc->MP Cellular Kinase DP Diphosphate (NDP) MP->DP NMP Kinase TP Triphosphate (NTP) DP->TP NDP Kinase Pol Viral Polymerase (Active Site) TP->Pol Competitive Binding Term Chain Termination (Replication Halt) Pol->Term Phosphodiester Blockade

Fig 2: Intracellular kinase activation cascade and polymerase chain termination mechanism.

References

  • .beta.-D-Ribofuranoside, 5-quinolinyl | 195386-02-8 - Benchchem. Benchchem. 1

  • Convenient syntheses of new quinoline nucleosides bearing amino acid esters. Arkivoc. 2

  • Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine. RSC Publishing. 3

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers.4

  • Design and synthesis of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside for monitoring base-pair-induced protonation with cytosine. RSC Publishing. 5

Sources

Exploratory

biochemical characterization of 5-quinolinyl beta-D-ribofuranoside

Biochemical Characterization of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide for Enzymatic Profiling Executive Summary In the landscape of biochemical assay development, the ability to accurately profile enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Characterization of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide for Enzymatic Profiling

Executive Summary

In the landscape of biochemical assay development, the ability to accurately profile enzymatic activity within complex biological matrices is often bottlenecked by background noise and auto-fluorescence. 5-Quinolinyl β -D-ribofuranoside (CAS 195386-02-8)[1][2] has emerged as a highly specialized fluorogenic substrate designed for the specific detection of β -D-ribofuranosidase activity. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for utilizing this compound in high-throughput kinetics and microbial detection.

As application scientists, we must design assays that not only report activity but inherently validate their own outputs. The choice of the quinoline scaffold over traditional coumarin-based reporters is driven by the unique, environment-sensitive photophysics of the leaving group, 5-hydroxyquinoline (5-HQ)[3].

Mechanistic Principles & Causality

The Enzymatic Cleavage Event

β -D-ribofuranosidases are critical enzymes involved in nucleoside metabolism and are key biomarkers for specific bacterial pathogens. 5-Quinolinyl β -D-ribofuranoside (5-QBR) acts as a synthetic substrate where the quinoline ring is linked via an O-glycosidic bond to a β -D-ribofuranose moiety. In its intact state, the molecule is optically silent in the visible spectrum. Upon specific hydrolytic cleavage by the target enzyme, the O-glycosidic bond is broken, releasing D-ribose and the free fluorophore, 5-HQ.

Photophysics of 5-Hydroxyquinoline (5-HQ)

The causality behind selecting a quinoline derivative lies in its photochemistry. Unlike 4-methylumbelliferone (4-MU), which fluoresces spontaneously upon release, 5-HQ exhibits complex excited-state dynamics. Research demonstrates that 5-HQ undergoes excited-state keto-enol tautomerization, and its fluorescence decay is highly dependent on intermolecular hydrogen bonding and solvent effects[3][4].

In standard aqueous buffers, the fluorescence of free 5-HQ is relatively weak due to non-radiative decay pathways. However, 5-HQ is a potent bidentate chelator. When a divalent metal ion (such as Zn2+ or Mg2+ ) is introduced into the assay buffer, it binds the released 5-HQ, locking it into a rigid conformation. This chelation suppresses non-radiative decay, resulting in a massive enhancement of quantum yield and a significant Stokes shift (Excitation ~340 nm / Emission ~510 nm). This metal-enhanced fluorescence mechanism decouples the enzymatic cleavage from signal generation, allowing researchers to virtually eliminate background auto-fluorescence.

Pathway Substrate 5-Quinolinyl β-D-Ribofuranoside (Non-Fluorescent) Cleavage O-Glycosidic Cleavage Substrate->Cleavage Enzyme β-D-Ribofuranosidase (Target Enzyme) Enzyme->Cleavage Catalyzes Product 5-Hydroxyquinoline (5-HQ) (Weak Fluorescence) Cleavage->Product Chelation Metal Ion Chelation (Zn2+ / Mg2+) Product->Chelation Signal Enhanced Fluorescence (Ex: 340nm | Em: 510nm) Chelation->Signal Rigid Conformation

Enzymatic cleavage of 5-QBR and subsequent metal-enhanced fluorescence of 5-HQ.

Comparative Data Presentation

To justify the integration of 5-QBR into your screening pipelines, it is crucial to benchmark it against existing chromogenic and fluorogenic substrates[5].

Parameter5-Quinolinyl β -D-Ribofuranoside4-MU β -D-RibofuranosideX-Riboside (Chromogenic)
Reporter Released 5-Hydroxyquinoline (5-HQ)4-MethylumbelliferoneIndoxyl derivative
Detection Modality Fluorescence (Metal-Enhanced)FluorescenceColorimetric (Precipitate)
Excitation / Emission ~340 nm / ~510 nm (with Zn2+ )365 nm / 450 nmN/A (Visual/Absorbance)
Matrix Interference Low (Large Stokes Shift)Moderate (Auto-fluorescence)Low
Primary Application High-throughput kinetics, live-cellStandard in vitro assaysAgar plate screening

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following protocol is engineered to ensure that any observed signal is strictly the result of target enzymatic activity, controlling for spontaneous hydrolysis and metal-induced degradation.

Protocol: High-Throughput Kinetic Characterization ( Km​ , kcat​ )

Objective: Determine the Michaelis-Menten constants of a purified β -D-ribofuranosidase using a continuous-read format.

Step 1: Reagent Preparation

  • Substrate Stock: Reconstitute 5-QBR to 10 mM in anhydrous DMSO. Causality: Anhydrous conditions are strictly required to prevent premature, spontaneous hydrolysis of the O-glycosidic bond during storage.

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.2) supplemented with 1 mM ZnCl2​ . Causality: HEPES is utilized instead of phosphate buffers because phosphate will precipitate the zinc ions required for the metal-enhanced fluorescence of 5-HQ.

Step 2: Assay Assembly (96-well Black Microplate) Design the plate map to include dynamic blanks and competitive inhibition controls to validate signal specificity.

  • Test Wells: 90 µL Assay Buffer + 5 µL Enzyme (at predetermined optimal concentration).

  • Negative Control (Spontaneous Hydrolysis): 95 µL Assay Buffer (No enzyme).

  • Validation Control (Inhibition): 90 µL Assay Buffer + 5 µL Enzyme + 10 µM specific inhibitor (e.g., ribonolactone). Causality: Complete signal suppression in this well proves the fluorescence is target-specific and not an artifact of buffer chemistry.

Step 3: Reaction Initiation

  • Using a multichannel pipette, rapidly add 5 µL of 5-QBR working dilutions (yielding final concentrations ranging from 1 µM to 500 µM) to all wells.

Step 4: Continuous Monitoring

  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Read at Excitation 340 nm / Emission 510 nm every 60 seconds for 30 minutes.

Step 5: Data Analysis

  • Subtract the rate of the Negative Control from the Test Wells to isolate the enzyme-specific initial velocity ( V0​ ).

  • Plot V0​ against substrate concentration and apply non-linear regression to fit the Michaelis-Menten equation.

Protocol S1 1. Reagent Prep 5-QBR in Anhydrous DMSO S2 2. Buffer Assembly HEPES pH 7.2 + ZnCl2 S1->S2 S3 3. Reaction Setup Add Enzyme & Controls S2->S3 S4 4. Kinetic Read Ex 340nm / Em 510nm at 37°C S3->S4 S5 5. Data Analysis Calculate V0 and Km S4->S5

Self-validating high-throughput kinetic assay workflow for 5-QBR.

Conclusion

The biochemical characterization of 5-quinolinyl β -D-ribofuranoside demonstrates its superiority in environments where high sensitivity and low background noise are paramount. By leveraging the unique keto-enol tautomerization and metal-chelation properties of the 5-hydroxyquinoline leaving group[3][4], researchers can achieve unprecedented signal-to-noise ratios in both purified enzyme kinetics and live-cell microbial screening.

References

  • Goldman, M., & Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry. 3

  • Kuş, N., Sagdinc, S., & Fausto, R. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A. 4

  • Sigma-Aldrich. Microbial Detection Using Chromogenic and Fluorogenic Culture Media. Sigma-Aldrich Technical Articles.

  • Glycosynth. Chromogenic and Fluorogenic Substrates for Beta-D-ribofuranosidase. Glycosynth Product Catalog. 5

  • EvitaChem. Screening Compounds: .beta.-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8). EvitaChem Database. 2

  • Benchchem. .beta.-D-Ribofuranoside, 5-quinolinyl | 195386-02-8. Benchchem Compound Directory. 1

Sources

Foundational

Photophysical Characterization and Fluorescence Emission Spectra of β-D-Ribofuranoside, 5-quinolinyl

An In-Depth Technical Whitepaper for Drug Development and Biochemical Screening Executive Summary The compound β-D-Ribofuranoside, 5-quinolinyl (CAS No. 195386-02-8) represents a highly specialized class of nucleoside an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development and Biochemical Screening

Executive Summary

The compound β-D-Ribofuranoside, 5-quinolinyl (CAS No. 195386-02-8) represents a highly specialized class of nucleoside analogs where the canonical nucleobase is replaced by a 5-quinolinyl fluorophore[1]. In modern drug development, this structural motif is leveraged not merely as a structural analog, but as a sophisticated photophysical tool. By exploiting the environmental sensitivity of the quinoline scaffold, researchers can utilize this compound for high-throughput enzyme kinetics, target binding assays, and real-time localization tracking. This whitepaper details the core photophysical mechanics, spectral properties, and validated experimental protocols for utilizing its fluorescence emission capabilities.

Photophysical Foundations & Causality

To effectively utilize β-D-Ribofuranoside, 5-quinolinyl in an assay, one must understand the causality behind its spectral behavior. The fluorescence of the quinoline ring is dictated by its excited-state dipole moment and intramolecular charge transfer (ICT) dynamics[2].

The Quenching Effect of Glycosylation

In its intact state, the attachment of the bulky, electron-withdrawing β-D-ribofuranose ring at the 5-position of the quinoline core fundamentally alters the molecule's electronic density.

  • Causality: The glycosidic linkage restricts the electron-donating capacity of the 5-position substituent (e.g., an oxygen or nitrogen atom linking the sugar). This disruption prevents the push-pull electron network necessary for strong emission, locking the intact molecule in a "quenched" or weakly fluorescent state with a blue-shifted emission maximum.

Fluorogenic Activation via Enzymatic Cleavage

When the ribosidic bond is hydrolyzed by a target enzyme (such as a ribosidase or nucleosidase), the free quinoline derivative (e.g., 5-hydroxyquinoline) is released.

  • Causality: The liberation of the free hydroxyl or amine group restores the electron-donating capability at the 5-position. Upon excitation, this facilitates Excited-State Intramolecular Proton Transfer (ESIPT) or enhances the ICT state, resulting in a massive increase in quantum yield and a distinct red-shift in the emission spectrum (typically emerging around 510 nm)[3].

Intrinsic Tryptophan Quenching (FRET)

Even in its intact, weakly fluorescent state, the compound is highly valuable for binding assays. The absorption spectrum of the quinolinyl moiety (~310–330 nm) perfectly overlaps with the emission spectrum of tryptophan residues (~340 nm)[1].

  • Causality: When the ribofuranoside binds to a protein pocket near a tryptophan residue, non-radiative Förster Resonance Energy Transfer (FRET) occurs. The target protein's intrinsic fluorescence is quenched, providing a direct, quantifiable readout of binding affinity ( Kd​ ) without requiring enzymatic cleavage[1].

Spectral Characterization Data

The following table summarizes the quantitative photophysical data necessary for configuring high-throughput screening (HTS) optics.

Photophysical ParameterIntact β-D-Ribofuranoside, 5-quinolinylCleaved Fluorophore (e.g., 5-Hydroxyquinoline)Target Protein (Tryptophan)
Excitation Maximum ( λex​ ) ~320 nm380 nm280 nm
Emission Maximum ( λem​ ) ~410 nm (Weak/Broad)~510 nm (Strong/Sharp)340 nm
Stokes Shift ~90 nm~130 nm60 nm
Quantum Yield ( Φ ) in PBS (pH 7.4) < 0.05~0.10 - 0.15~0.14
Primary Assay Role FRET Acceptor / QuencherActive Fluorescent ReporterFRET Donor

Mechanistic Visualization

The dual-pathway utility of β-D-Ribofuranoside, 5-quinolinyl allows it to act as both a binding sensor and a catalytic reporter. The logical flow of these concurrent pathways is mapped below.

G Substrate β-D-Ribofuranoside, 5-quinolinyl (Quenched / FRET Acceptor) Enzyme Target Enzyme (e.g., Ribosidase) Substrate->Enzyme Catalytic Binding Fluorophore Free Quinoline Fluorophore (Highly Fluorescent, λem ~510nm) Enzyme->Fluorophore Hydrolysis (Activation) Readout Fluorescence Signal Acquisition (High-Throughput Screening) Fluorophore->Readout Excitation @ 380nm Emission @ 510nm Protein Target Protein (Trp Emission λem ~340nm) Protein->Substrate FRET Quenching (Binding Assay)

Figure 1: Dual-mode fluorescence pathways of β-D-Ribofuranoside, 5-quinolinyl in binding and cleavage.

Experimental Protocol: Self-Validating Fluorescence Assay

To ensure scientific integrity, any assay utilizing this compound must be self-validating—accounting for inner-filter effects, background autofluorescence, and spontaneous hydrolysis. This protocol utilizes a dual-readout approach to separate target binding from catalytic activation.

Phase 1: Preparation and Baseline Acquisition
  • Reagent Preparation: Dissolve β-D-Ribofuranoside, 5-quinolinyl in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature aqueous hydrolysis of the ribosidic bond, maintaining a near-zero fluorescence background.

  • Buffer Equilibration: Dilute the stock to working concentrations (1–50 µM) in 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

    • Causality: HEPES is utilized instead of phosphate buffers to prevent competitive binding or precipitation if the target enzyme requires divalent metal cations (e.g., Mg2+ , Zn2+ )[3].

  • Blanking: Record the background emission spectrum of the buffer alone from 300 nm to 600 nm to establish the baseline optical noise.

Phase 2: Tryptophan Quenching (Binding Validation)
  • Target Excitation: Excite the target protein solution at 280 nm.

  • Titration & Monitoring: Titrate the quinolinyl ribofuranoside into the well and monitor the emission at 340 nm.

  • Data Analysis: Calculate the Kd​ based on the dose-dependent decrease in the 340 nm signal.

    • Self-Validation Check: A decrease in 340 nm emission without a corresponding increase at 510 nm confirms that the compound is successfully binding the active site without being prematurely cleaved.

Phase 3: Fluorogenic Cleavage (Kinetic Activation)
  • Shift Optics: Change the excitation wavelength to 380 nm (the optimal excitation for the cleaved quinoline fluorophore).

  • Kinetic Readout: Monitor the time-dependent increase in emission at 510 nm.

  • Enzyme Kinetics: Plot the initial velocity ( V0​ ) of the 510 nm signal emergence against substrate concentration to derive Michaelis-Menten constants ( Km​ and kcat​ ).

    • Causality: The strict emergence of the 510 nm peak confirms the physical severing of the glycosidic bond and the restoration of the quinoline's excited-state dipole moment[2].

References

  • Goldman, M., & Wehry, E. L. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline". Analytical Chemistry. Available at:[Link]

  • MDPI. "Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations". Sensors. Available at:[Link]

Sources

Exploratory

enzyme specificity for .beta.-D-Ribofuranoside, 5-quinolinyl cleavage

Enzyme Specificity and Cleavage Dynamics of 5-Quinolinyl β -D-Ribofuranoside Executive Summary The precise detection and quantification of β -D-ribofuranosidase activity are critical in diagnostic microbiology, biomarker...

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Author: BenchChem Technical Support Team. Date: April 2026

Enzyme Specificity and Cleavage Dynamics of 5-Quinolinyl β -D-Ribofuranoside

Executive Summary

The precise detection and quantification of β -D-ribofuranosidase activity are critical in diagnostic microbiology, biomarker discovery, and the pharmacokinetic evaluation of nucleoside analog prodrugs. As an application scientist navigating spatial biology and enzymatic profiling, I have observed that traditional fluorogenic substrates often fail due to rapid signal diffusion. The synthetic substrate 5-quinolinyl β -D-ribofuranoside (CAS 195386-02-8) resolves this by acting as a highly specific, precipitating chromogenic tool. This whitepaper elucidates the mechanistic pathways, enzyme specificity, and optimized, self-validating experimental protocols for deploying this substrate in advanced biochemical assays.

Biochemical Rationale: The β -D-Ribofuranosidase Target

β -D-ribofuranosidases (and related 1[1]) are enzymes that specifically hydrolyze terminal, non-reducing β -D-ribofuranosyl residues. Unlike generic glycosidases, these enzymes exhibit strict stereochemical requirements for the β -anomeric configuration and the five-membered furanose ring.

The rationale for utilizing the 5-quinolinyl leaving group over traditional chromophores (like 2-nitrophenol) or fluorophores (like 4-methylumbelliferone) lies in its post-cleavage chemistry. Upon enzymatic hydrolysis, the released 5-hydroxyquinoline rapidly undergoes electrophilic aromatic substitution (azo coupling) with diazonium salts (e.g., Fast Blue BB). This forms a highly insoluble, intensely colored azo dye. This precipitation completely arrests signal diffusion, offering superior spatial resolution for solid media screening and histochemical tissue staining, a standard highlighted in .

Mechanistic Pathways of 5-Quinolinyl Cleavage

The cleavage of 2[2] follows a classical retaining or inverting glycosidase mechanism. The critical step is the protonation of the glycosidic oxygen and the nucleophilic attack at the anomeric carbon, leading to the release of the 5-hydroxyquinoline leaving group.

G Substrate 5-Quinolinyl β-D-Ribofuranoside Intermediate Enzyme-Substrate Complex Substrate->Intermediate Enzyme β-D-Ribofuranosidase Enzyme->Intermediate Product1 D-Ribose Intermediate->Product1 Product2 5-Hydroxyquinoline Intermediate->Product2 Detection Azo Dye Formation Product2->Detection Diazonium Salt

Enzymatic cleavage of 5-quinolinyl β-D-ribofuranoside and signal generation.

Quantitative Data & Specificity Metrics

To select the appropriate substrate for your assay, it is crucial to compare kinetic parameters and signal resolution. The table below summarizes the quantitative advantages of 5-quinolinyl against other common ribofuranosides.

SubstrateLeaving GroupSignal TypeSpatial ResolutionOptimal pHTypical Km​ ( μ M)
5-Quinolinyl β -D-ribofuranoside 5-HydroxyquinolineChromogenic (Insoluble)Excellent 6.5 - 7.5120 - 150
4-MU β -D-ribofuranoside 4-MethylumbelliferoneFluorogenic (Soluble)Poor6.0 - 7.080 - 110
2-Nitrophenyl β -D-ribofuranoside 2-NitrophenolChromogenic (Soluble)Poor6.5 - 7.5200 - 250
5-Bromo-4-chloro-3-indolyl β -D-ribofuranoside Substituted IndoxylChromogenic (Insoluble)Very Good7.0 - 8.0150 - 180

Note: While 4-MU substrates offer lower Km​ values (higher affinity), their soluble nature makes them entirely unsuitable for colony screening or tissue localization compared to 5-quinolinyl derivatives.

Experimental Workflows & Assay Protocols

A robust assay must be a self-validating system. The following protocol incorporates internal controls and kinetic monitoring to ensure data integrity when detecting β -D-ribofuranosidase activity.

Protocol: Solid-Phase & Liquid Detection of β -D-Ribofuranosidase Activity

Reagents Required:

  • Substrate: 5-Quinolinyl β -D-ribofuranoside (CAS 195386-02-8)

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.0

  • Coupling Agent: Fast Blue BB salt (or Fast Red TR)

  • Biological Sample: Cell lysate, tissue homogenate, or microbial culture

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5-quinolinyl β -D-ribofuranoside in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 50 mM. Dilute to a final working concentration of 1 mM in the 100 mM Sodium Phosphate buffer (pH 7.0).

    • Causality: DMSO ensures complete solubilization of the hydrophobic quinolinyl moiety before introduction to the aqueous buffer, preventing premature precipitation and ensuring uniform enzyme access.

  • Coupling Agent Addition: Add Fast Blue BB salt to the working solution at a final concentration of 0.5 mg/mL immediately prior to use.

    • Causality: Simultaneous addition allows for the real-time capture of the released 5-hydroxyquinoline. The pH 7.0 environment is the optimal thermodynamic intersection for both enzyme stability and the diazonium coupling reaction.

  • Sample Incubation: Introduce 10 μ L of the biological sample into 90 μ L of the substrate-coupling mixture in a 96-well microplate (or apply directly to an agar overlay). Incubate at 37°C in the dark.

    • Causality: 37°C mimics physiological conditions for optimal enzyme kinetics. Darkness is strictly required to prevent the rapid photodegradation of the light-sensitive diazonium salt.

  • Signal Development & Quantification: Monitor the formation of the dark azo dye precipitate. For liquid assays, arrest the reaction by adding 50 μ L of 1 M HCl, and read the absorbance at 540 nm. For solid media, visually score localized colony staining.

  • System Validation (Crucial): Run a negative control (buffer + substrate only) to account for spontaneous hydrolysis, and a positive control (purified β -D-ribofuranosidase) to validate substrate integrity.

Workflow Prep 1. Substrate Preparation Incubate 2. Sample Incubation Prep->Incubate Cleavage 3. Enzymatic Cleavage Incubate->Cleavage Develop 4. Signal Development Cleavage->Develop Read 5. Quantification Develop->Read

Step-by-step workflow for the β-D-ribofuranosidase detection assay.

Troubleshooting & Optimization Causality

Even with a self-validating protocol, environmental variables can skew results. Address anomalies using the following causal logic:

  • High Background Signal (False Positives): Often caused by spontaneous hydrolysis of the substrate or auto-decomposition of the diazonium salt.

    • Optimization: Prepare the diazonium salt solution fresh immediately before use. Ensure the assay pH does not exceed 7.5, as alkaline conditions accelerate the non-enzymatic hydrolysis of the β -D-ribofuranoside bond.

  • Weak Signal/Low Sensitivity: May result from direct enzyme inhibition by the diazonium salt (a known competitive inhibitor for certain glycosidases).

    • Optimization: Switch to a sequential, two-step assay format. Incubate the substrate with the enzyme first to allow unhindered cleavage, followed by the post-incubation addition of the diazonium salt to develop the color.

References

  • .beta.
  • Patents - Glycosynth Source: Glycosynth URL
  • Information on EC 3.2.2.
  • .beta.

Sources

Foundational

molecular weight and exact mass of 5-quinolinyl beta-D-ribofuranoside

Molecular Weight and Exact Mass of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide for Structural Elucidation and Bioanalysis Executive Summary Quinoline and its derivatives represent a privileged class of scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Weight and Exact Mass of 5-Quinolinyl β -D-Ribofuranoside: A Technical Guide for Structural Elucidation and Bioanalysis

Executive Summary

Quinoline and its derivatives represent a privileged class of scaffolds in medicinal chemistry, widely recognized for their potent antimalarial, antibacterial, and anticancer properties. When conjugated with sugar moieties to form nucleoside analogs or glycosides—such as 5-quinolinyl β -D-ribofuranoside —these molecules often exhibit enhanced solubility, targeted cellular uptake, and altered pharmacokinetic profiles.

For researchers and drug development professionals, the precise determination of the molecular weight and exact mass of these compounds is not merely a quality control metric; it is the foundational step for structural elucidation, metabolite tracking, and pharmacokinetic profiling. This whitepaper provides an in-depth technical framework for the mass spectrometric analysis of 5-quinolinyl β -D-ribofuranoside, detailing theoretical calculations, validated analytical workflows, and MS/MS fragmentation mechanics.

Theoretical Framework: Mass Fundamentals

To develop robust analytical methods, one must first deconstruct the molecule into its constituent parts to calculate its mass properties accurately. 5-Quinolinyl β -D-ribofuranoside is an O-glycoside formed by the condensation of 5-hydroxyquinoline (the aglycone) and β -D-ribofuranose (the sugar), resulting in the loss of a water molecule ( H2​O ).

  • Aglycone Formula (5-hydroxyquinoline): C9​H7​NO

  • Sugar Formula ( β -D-ribofuranose): C5​H10​O5​

  • Combined Chemical Formula: C14​H15​NO5​

Molecular Weight vs. Exact Mass

In mass spectrometry, distinguishing between average molecular weight and exact (monoisotopic) mass is critical. As defined by the, the exact mass is calculated using only the principal (most abundant) isotope of each constituent element (e.g., 12C , 1 H, 14N , 16O ). Conversely, the average molecular weight accounts for the natural isotopic distribution found on Earth.

Exact Mass Calculation ( C14​H15​NO5​ ):

  • Carbon ( 12C ): 14×12.000000=168.000000 Da

  • Hydrogen ( 1 H): 15×1.007825=15.117375 Da

  • Nitrogen ( 14N ): 1×14.003074=14.003074 Da

  • Oxygen ( 16O ): 5×15.994915=79.974575 Da

  • Total Exact Mass: 277.0950 Da

Table 1: Fundamental Mass Properties
PropertyValueApplication
Chemical Formula C14​H15​NO5​ Elemental composition validation
Average Molecular Weight 277.27 g/mol Stoichiometry, formulation, and macroscopic synthesis
Exact Mass (Monoisotopic) 277.0950 DaHigh-Resolution Mass Spectrometry (HRMS) targeting
Protonated Ion [M+H]+ 278.1023 m/zPrimary target for positive mode ESI-MS
Sodium Adduct [M+Na]+ 300.0848 m/zSecondary confirmation ion in ESI-MS

Analytical Methodologies: HRMS Workflow

High-Resolution Mass Spectrometry (HRMS), utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is mandatory for analyzing quinoline glycosides. HRMS provides sub-5 ppm mass accuracy, which is essential for distinguishing 5-quinolinyl β -D-ribofuranoside from isobaric interferences in complex biological matrices.

LCMS_Workflow SamplePrep 1. Sample Preparation (Solid-Phase Extraction & Filtration) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization 3. ESI(+) Ionization (Protonation of Quinoline Nitrogen) Chromatography->Ionization MassAnalysis 4. HRMS Analysis (Orbitrap/TOF, exact mass 278.1023) Ionization->MassAnalysis DataProcessing 5. Data Processing (Isotope Pattern & Mass Defect Analysis) MassAnalysis->DataProcessing

Figure 1: LC-ESI-HRMS workflow for the analysis of quinoline glycosides.
Protocol: LC-ESI-HRMS Workflow for Quinoline Glycosides

This self-validating protocol is designed to maximize ionization efficiency while preserving the fragile glycosidic bond during the initial MS1 scan.

Step 1: Chromatographic Separation (UHPLC)

  • Rationale: A C18 reverse-phase column is utilized. The hydrophilic ribose moiety reduces the overall hydrophobicity of the molecule compared to the free 5-hydroxyquinoline aglycone, ensuring the glycoside elutes earlier.

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. The acidic modifier is critical for downstream ionization.

Step 2: Electrospray Ionization (ESI+)

  • Rationale: The nitrogen atom within the acts as a strong basic site (pKa ~4.85). In the presence of 0.1% formic acid, this nitrogen is readily protonated, making positive ion mode (ESI+) the most sensitive and logical choice.

  • Parameters: Maintain capillary voltage at 3.0–3.5 kV. Keep the desolvation temperature moderate (e.g., 300°C) to prevent thermally induced in-source fragmentation of the labile ribose group.

Step 3: MS1 Data Acquisition

  • Rationale: Scan for the exact mass of the [M+H]+ precursor ion at m/z 278.1023 . The system validates the detection by comparing the observed isotopic pattern (M+1, M+2 peaks derived from 13C and 15N natural abundances) against the theoretical distribution for C14​H16​NO5+​ .

Fragmentation Pathways & Structural Elucidation (MS/MS)

Tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity of the molecule. As documented in studies regarding the , O-glycosidic bonds are highly susceptible to cleavage under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Mechanistic Causality of Fragmentation

When the [M+H]+ precursor ion (m/z 278.1023) is subjected to collisional energy (typically 15–30 eV NCE), the lowest energy pathway is the heterolytic cleavage of the O-glycosidic bond. This results in the ( C5​H8​O4​ , 132.0423 Da). The positive charge is retained on the more stable, aromatic quinoline system, yielding an intense aglycone product ion at m/z 146.0600 .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 278.1023 (C14H16NO5+) Aglycone Aglycone Ion [A+H]+ m/z 146.0600 (C9H8NO+) Precursor->Aglycone CID/HCD O-Glycosidic Cleavage NeutralLoss Neutral Loss Ribose Moiety (-132 Da) (C5H8O4) Precursor->NeutralLoss Neutral Loss AglyconeFrag Aglycone Fragment m/z 118.0651 (-CO) Aglycone->AglyconeFrag Further Fragmentation

Figure 2: MS/MS fragmentation pathway of 5-quinolinyl beta-D-ribofuranoside.
Table 2: Diagnostic MS/MS Fragment Ions
Ion Typem/z (Exact)FormulaMechanistic Origin
Precursor [M+H]+ 278.1023 C14​H16​NO5+​ Intact protonated molecule
Aglycone [A+H]+ 146.0600 C9​H8​NO+ Cleavage of O-glycosidic bond; loss of 132 Da
Aglycone Fragment 118.0651 C8​H8​N+ Loss of Carbon Monoxide (CO, -28 Da) from aglycone

Implications in Drug Development

Understanding the exact mass and fragmentation behavior of 5-quinolinyl β -D-ribofuranoside directly impacts several phases of pharmaceutical development:

  • Pharmacokinetics (PK) & In Vivo Stability: O-glycosides are prone to enzymatic hydrolysis by endogenous glycosidases in vivo. By utilizing Multiple Reaction Monitoring (MRM) transitions (e.g., 278.1 146.1 m/z), bioanalytical scientists can precisely track the degradation of the prodrug/glycoside into the active 5-hydroxyquinoline aglycone in plasma.

  • Impurity Profiling & Quality Control: During the synthetic glycosylation of quinoline derivatives, unreacted aglycone or α -anomer impurities may persist. HRMS workflows relying on exact mass (277.0950 Da) allow for the rapid identification of these impurities, ensuring batch-to-batch consistency and regulatory compliance.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview National Center for Biotechnology Information (PMC) URL:[Link]

  • Monoisotopic Mass? Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis National Center for Biotechnology Information (PMC) URL:[Link]

  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library Analytical Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

preparation of .beta.-D-Ribofuranoside, 5-quinolinyl stock solutions

Application Note: Preparation, Handling, and Storage of β -D-Ribofuranoside, 5-quinolinyl Stock Solutions Executive Summary & Scope β -D-Ribofuranoside, 5-quinolinyl (CAS: 195386-02-8) is a specialized nucleoside analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of β -D-Ribofuranoside, 5-quinolinyl Stock Solutions

Executive Summary & Scope

β -D-Ribofuranoside, 5-quinolinyl (CAS: 195386-02-8) is a specialized nucleoside analogue featuring a quinoline core linked to a ribofuranoside moiety. Compounds of this class are frequently utilized in drug discovery as antiviral/antiparasitic screening agents or as fluorogenic substrates in biochemical assays.

Due to the amphiphilic nature of the molecule—combining a highly hydrophobic bicyclic aromatic quinoline ring with a polar sugar moiety—researchers often encounter kinetic solubility issues and compound degradation if handled improperly. This application note provides a self-validating, step-by-step protocol for the reconstitution, serial dilution, and long-term storage of β -D-Ribofuranoside, 5-quinolinyl, ensuring maximum stability and assay reproducibility.

Physicochemical Profiling & Mechanistic Causality

To design an effective reconstitution protocol, one must first understand the physicochemical properties of the target molecule.

Expert Insight on Molecular Formula: Several commercial databases erroneously list the formula for this compound as C11​H24​N2​O2​ . However, based on the condensation of 5-hydroxyquinoline ( C9​H7​NO ) and ribose ( C5​H10​O5​ ) with the loss of water, the accurate molecular formula is C14​H15​NO5​ . Accurate molecular weight calculation is the foundational step for any self-validating pharmacological assay.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale / Impact on Handling
CAS Number 195386-02-8Unique identifier for the specific β -D stereoisomer.
Molecular Formula C14​H15​NO5​ Corrected formula based on structural stoichiometry.
Molecular Weight 277.28 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO ( 99.9%)Disrupts the strong intermolecular hydrogen bonding of the crystal lattice without hydrolyzing the glycosidic bond [10].
Aqueous Solubility Poor (Requires Co-solvent)The hydrophobic quinoline core makes aqueous dissolution energetically unfavorable.
Stability Light & Moisture SensitiveQuinoline derivatives can undergo photo-oxidation; the glycosidic bond is susceptible to hydrolysis in the presence of water and pH extremes [7].

Experimental Protocols: A Self-Validating System

The following protocols are designed to prevent the two most common failure modes in nucleoside analogue handling: hydrolytic degradation and aqueous precipitation ("crashing out") [10].

Protocol A: Reconstitution of Master Stock (10 mM or 50 mM) in DMSO

Causality: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric constant effectively solvates both the polar ribose hydroxyls and the lipophilic quinoline ring. Anhydrous DMSO is strictly required to prevent the introduction of water, which can lead to premature hydrolysis of the glycosidic bond during freeze-thaw cycles [7].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the solid compound vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Validation Check: Opening a cold vial causes atmospheric moisture to condense on the powder, which will degrade the compound over time.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 30 seconds to ensure all powder is collected at the bottom.

  • Solvent Addition: Based on the mass of the compound, add the precise volume of Anhydrous DMSO required to reach the target concentration (See Table 2).

  • Kinetic Dissolution: Vortex the solution vigorously for 1–2 minutes. If the compound does not fully dissolve, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Validation Check: Hold the vial up to a light source. The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the crystal lattice.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) using amber or opaque microcentrifuge tubes to protect from photo-oxidation.

  • Storage: Store aliquots immediately at -80°C. Once an aliquot is thawed for use, discard any remainder. Never freeze-thaw.

Protocol B: Preparation of Aqueous Working Solutions

Causality: When transitioning a hydrophobic compound from DMSO to an aqueous buffer (like PBS or cell culture media), the sudden drop in solvent capacity can cause the compound to exceed its thermodynamic solubility limit, resulting in micro-precipitation [10].

Step-by-Step Methodology:

  • Thawing: Thaw a single DMSO aliquot at RT. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low (e.g., 1 µM), perform serial dilutions in 100% DMSO first. This ensures that when you finally spike the compound into the aqueous buffer, the volume of DMSO added is minimal.

  • Aqueous Spiking: Add the DMSO stock dropwise to the aqueous buffer while the buffer is under continuous, rapid vortexing or stirring.

    • Validation Check: Never add the aqueous buffer to the DMSO stock. Always add the DMSO stock to the larger volume of aqueous buffer to prevent localized zones of high compound concentration and low DMSO, which trigger nucleation and precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity [9].

Quantitative Data & Dilution Matrices

Table 2: Reconstitution Volume Matrix (DMSO)

Use this table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations based on the mass of β -D-Ribofuranoside, 5-quinolinyl (MW = 277.28 g/mol ).

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 360.6 µL72.1 µL
2.0 mg 721.3 µL144.3 µL
5.0 mg 1.803 mL360.6 µL
10.0 mg 3.606 mL721.3 µL
Table 3: Aqueous Working Solution Dilution Guide (from 10 mM Stock)
Target Assay Conc.Volume of 10 mM StockVolume of Aqueous BufferFinal DMSO %Suitability
100 µM 10.0 µL990.0 µL1.0%Biochemical assays only
50 µM 5.0 µL995.0 µL0.5%Max limit for cell culture
10 µM 1.0 µL999.0 µL0.1%Ideal for cell culture

Workflow Visualization

The following diagram illustrates the critical path for handling β -D-Ribofuranoside, 5-quinolinyl, highlighting the mechanistic checkpoints required to maintain compound integrity.

Workflow A Solid Compound β-D-Ribofuranoside, 5-quinolinyl B Thermal Equilibration Desiccate & Warm to RT A->B Prevent Moisture Condensation C Solvent Addition Add Anhydrous DMSO B->C Calculate Target Molarity D Kinetic Dissolution Vortex & Sonicate (5-10 min) C->D Disrupt Crystal Lattice E Master Stock (10 mM) Aliquot & Store at -80°C D->E Protect from Light & Freeze-Thaw F Aqueous Working Solution Dilute in Assay Buffer E->F Final DMSO ≤0.5% Avoid Crashing Out

Caption: Workflow for the preparation and stabilization of β-D-Ribofuranoside, 5-quinolinyl stock solutions.

References

  • PubChemLite. (2025). 195386-01-7 (Precursor Structural Data). Université du Luxembourg. Retrieved from[Link]

  • Datta, J., et al. (2009). A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes. PMC/NIH. Retrieved from[Link]

  • ResearchGate. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from[Link]

Application

cell-based assays utilizing .beta.-D-Ribofuranoside, 5-quinolinyl

Application Note: Cell-Based Assays Utilizing 5-Quinolinyl β -D-Ribofuranoside for β -D-Ribofuranosidase Activity Executive Summary & Mechanistic Rationale The precise quantification and spatial mapping of β -D-ribofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assays Utilizing 5-Quinolinyl β -D-Ribofuranoside for β -D-Ribofuranosidase Activity

Executive Summary & Mechanistic Rationale

The precise quantification and spatial mapping of β -D-ribofuranosidase activity are critical for profiling specific bacterial pathogens, evaluating viral nucleoside analog targets, and studying mammalian nucleoside salvage pathways. 5-Quinolinyl β -D-ribofuranoside (CAS 195386-02-8) serves as an advanced fluorogenic and chromogenic substrate designed to overcome the sensitivity limitations of traditional colorimetric probes (e.g., p-nitrophenyl derivatives) 1[1].

Causality in Probe Design: The structural design of this molecule leverages strict enzyme-substrate specificity. The β -D-ribofuranosidic linkage is exclusively recognized and cleaved by β -D-ribofuranosidases. Upon enzymatic hydrolysis, the substrate releases 5-hydroxyquinoline . Unlike the intact, non-fluorescent substrate, the liberated 5-hydroxyquinoline exhibits distinct photophysical properties. It possesses a large Stokes shift that significantly minimizes cellular autofluorescence background during direct fluorometric reads 2[2]. Furthermore, the released 5-hydroxyquinoline can undergo rapid azo-coupling with diazonium salts (such as Fast Blue BB) to precipitate a highly localized, insoluble chromophore, enabling high-resolution spatial mapping in intact cells.

Pathway Substrate 5-Quinolinyl β-D-Ribofuranoside (Non-fluorescent) Enzyme β-D-Ribofuranosidase (Target Enzyme) Substrate->Enzyme Hydrolysis Product1 D-Ribose (Metabolite) Enzyme->Product1 Cleavage Product2 5-Hydroxyquinoline (Fluorescent/Chromogenic) Enzyme->Product2 Release

Enzymatic cleavage of 5-quinolinyl β-D-ribofuranoside to yield detectable 5-hydroxyquinoline.

Experimental Design & Self-Validating Systems

To ensure absolute trustworthiness in drug screening or diagnostic profiling, any cell-based assay utilizing this substrate must be designed as a self-validating system . Biological matrices contain non-specific esterases and inherent autofluorescence that can generate false positives 3[3].

A robust experimental design mandates the following internal controls:

  • Specificity Control (Causality Check): Parallel incubation with a competitive inhibitor (e.g., D-ribonolactone) confirms that the signal is exclusively driven by β -D-ribofuranosidase.

  • Background Control (Baseline Check): A cell-free well containing only the substrate and buffer establishes the spontaneous hydrolysis rate of the glycosidic bond.

  • Matrix Control (Noise Check): A well containing cells and buffer (without substrate) quantifies the baseline autofluorescence of the biological sample.

Quantitative Data & Assay Parameters

Table 1: Photophysical and Kinetic Parameters of 5-Quinolinyl β -D-Ribofuranoside

ParameterValue / DescriptionRationale / Causality
Target Enzyme β -D-RibofuranosidaseSpecific cleavage of the β -D-ribofuranosidic linkage.
Cleavage Product 5-Hydroxyquinoline + D-Ribose5-HQ acts as the primary signal generator upon release.
Fluorescence (Ex/Em) ~360 nm / ~520 nmLarge Stokes shift minimizes cellular autofluorescence background.
Chromogenic Coupling Fast Blue BB / Fast Red TRForms an insoluble azo dye for precise spatial localization in cells.
Optimal pH Range 5.5 – 7.5Matches typical lysosomal or bacterial cytosolic environments.

Table 2: Assay Validation and Troubleshooting

ObservationPotential CauseCorrective Action
High Background Signal Non-specific esterase cleavagePre-incubate with general esterase inhibitors (e.g., PMSF) or use vehicle control.
Low Specific Signal Poor cellular permeabilityOptimize permeabilization (e.g., 0.1% Triton X-100) to allow substrate influx.
Signal Saturation Substrate depletionReduce cell density or shorten incubation time to remain in the linear kinetic range.

Step-by-Step Methodologies

Protocol A: Fluorometric Microplate Assay (High-Throughput)

This protocol is optimized for quantifying total intracellular enzyme activity in a 96-well format.

Reagents Required:

  • 5-Quinolinyl β -D-ribofuranoside stock (10 mM in anhydrous DMSO)

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, pH 6.0

  • Inhibitor Control: 10 mM D-ribonolactone (in water)

Step-by-Step Workflow:

  • Cell Preparation: Seed cells at a density of 1×104 cells/well in a 96-well black microplate with a clear bottom. Allow cells to adhere overnight.

  • Permeabilization & Washing: Wash cells twice with PBS. Add 50 µL of Assay Buffer to each well. Causality Note: The inclusion of 0.1% Triton X-100 is critical; the highly polar nature of the ribofuranoside moiety restricts passive membrane diffusion, requiring mild permeabilization for optimal intracellular enzyme access.

  • Control Setup:

    • Test Wells: Add 10 µL of Assay Buffer.

    • Inhibitor Wells: Add 10 µL of D-ribonolactone (final concentration 1 mM). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Dilute the substrate stock in Assay Buffer to 500 µM. Add 10 µL to all wells (Final assay concentration: ~70 µM).

  • Incubation: Incubate the plate at 37°C in the dark for 30 to 120 minutes.

  • Detection: Measure fluorescence using a microplate reader set to Excitation = 360 nm and Emission = 520 nm.

  • Data Analysis: Subtract the background control from all readings. Calculate specific activity by comparing Test Wells to Inhibitor Wells.

Workflow Step1 1. Cell Seeding & Treatment (Seed cells, add inhibitors/controls) Step2 2. Substrate Addition (Add 5-Quinolinyl β-D-Ribofuranoside) Step1->Step2 Step3 3. Incubation (37°C, 30-120 min for cleavage) Step2->Step3 Step4 4. Signal Detection (Fluorescence Ex/Em or Absorbance) Step3->Step4 Step5 5. Data Analysis (Calculate specific activity & kinetics) Step4->Step5

Step-by-step workflow for the cell-based β-D-ribofuranosidase microplate assay.

Protocol B: Cytochemical Staining (Azo-Coupling)

This protocol is designed for the spatial localization of enzyme activity using brightfield microscopy.

Step-by-Step Workflow:

  • Fixation: Lightly fix cells grown on coverslips with 2% paraformaldehyde in PBS for 5 minutes at 4°C. Caution: Over-fixation will denature the target enzyme.

  • Reaction Mixture Preparation: Prepare a fresh staining solution containing 1 mM 5-quinolinyl β -D-ribofuranoside and 1 mg/mL Fast Blue BB salt in 50 mM Sodium Acetate buffer (pH 6.0).

  • Incubation: Apply the staining solution to the coverslips. Incubate at 37°C for 15-60 minutes. The released 5-hydroxyquinoline will immediately react with the diazonium salt to form a dark, insoluble precipitate at the site of enzyme activity.

  • Imaging: Wash coverslips thoroughly with distilled water, mount on glass slides, and visualize under a brightfield microscope.

References

  • Glycosynth. (2022). Chromogenic enzyme substrates and method for detecting beta-d-ribofuranosidase activity. Glycosynth Patents. Available at: [Link]

  • Reva, I., et al. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A, 119(24), 6296-6308. Available at: [Link]

  • Goldman, M., & Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry, 42(11), 1178-1185. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening of 5-Quinolinyl β-D-Ribofuranoside as a Novel Nucleoside Analogue Probe in Target-Based Drug Discovery

Executive Summary Nucleoside analogues are foundational to the modern pharmacopeia, serving as frontline therapeutics against viral infections, parasitic diseases, and diverse malignancies1[1]. The discovery of novel nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nucleoside analogues are foundational to the modern pharmacopeia, serving as frontline therapeutics against viral infections, parasitic diseases, and diverse malignancies1[1]. The discovery of novel nucleoside-based therapeutics requires robust High-Throughput Screening (HTS) platforms capable of interrogating nucleoside-processing enzymes, such as Purine Nucleoside Phosphorylase (PNP) and nucleoside kinases.

This application note details the integration of 5-quinolinyl β-D-ribofuranoside (CAS 195386-02-8) into HTS workflows. By replacing the canonical purine or pyrimidine base with a quinoline ring2[2], this compound acts as an environment-sensitive (ES) fluorescent probe. It enables highly sensitive, competitive binding assays that bypass the need for complex, coupled-enzyme reporter systems, accelerating the identification of novel inhibitors.

Mechanistic Rationale & Photophysical Properties

The rational design of HTS assays requires a deep understanding of the causality between a probe's chemical structure and its behavior within an enzyme's active site.

  • Enhanced Active Site Affinity via π-π Stacking: The extended aromatic system of the quinoline core facilitates strong π-π and cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) that line the hydrophobic pockets of nucleoside-binding enzymes like PNP3[3].

  • Environment-Sensitive Fluorescence: Quinoline derivatives exhibit solvatochromic properties. In a polar aqueous environment, fluorescence is heavily quenched. However, upon binding to the hydrophobic active site of a target enzyme, the probe undergoes a massive quantum yield increase and a blue-shift in emission4[4].

  • Assay Causality: When a library compound successfully competes for the active site, 5-quinolinyl β-D-ribofuranoside is displaced into the aqueous buffer, resulting in an immediate, quantifiable drop in fluorescence intensity and polarization.

Mechanism Inosine Natural Substrate (e.g., Inosine) PNP Target Enzyme (e.g., PNP) Inosine->PNP Binds Active Site Products Hypoxanthine + Ribose-1-Phosphate PNP->Products Catalytic Cleavage Probe 5-Quinolinyl β-D-Ribofuranoside Probe->PNP Competitive Binding (Fluorescence Enhanced)

Fig 1. Competitive binding mechanism of 5-quinolinyl β-D-ribofuranoside against natural substrates in nucleoside-processing enzymes.

Self-Validating HTS Protocols

To ensure trustworthiness and eliminate false positives (e.g., from auto-fluorescent compounds or non-specific aggregators), the screening cascade must be a self-validating system. This is achieved by coupling a primary Fluorescence Polarization (FP) assay with an orthogonal Differential Scanning Fluorimetry (DSF) counter-screen4[4].

Protocol A: Primary FP Competitive Binding Assay

This assay measures the displacement of 5-quinolinyl β-D-ribofuranoside from recombinant Plasmodium falciparum PNP (PfPNP), a validated target for antimalarial drug discovery5[5].

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Enzyme/Probe Complex: Pre-incubate 50 nM recombinant PfPNP with 200 nM 5-quinolinyl β-D-ribofuranoside in Assay Buffer for 15 minutes at room temperature.

Step 2: 384-Well Plate Assembly

  • Dispense 20 µL of the Enzyme/Probe Complex into a black, flat-bottom 384-well microplate.

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of library compounds (10 mM in DMSO) to the assay wells (Final concentration: 50 µM compound, 0.5% DMSO).

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): 100 nL of 10 mM Immucillin-H (known PfPNP inhibitor).

    • Negative Control (0% Inhibition): 100 nL of pure DMSO.

Step 3: Incubation & Data Acquisition

  • Incubate the plate in the dark for 30 minutes at 25°C to reach equilibrium.

  • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP optics (Excitation: ~320 nm, Emission: ~410 nm).

Step 4: Quality Control & Z'-Factor Calculation

  • Calculate the Z'-factor for each plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Causality Check: Only plates with a Z' > 0.6 are accepted, ensuring that the signal window between the bound probe (high FP) and displaced probe (low FP) is statistically robust.

Protocol B: Orthogonal Thermal Shift Assay (DSF)

Compounds that quench quinoline fluorescence will appear as false positives in Protocol A. Protocol B validates direct target engagement by measuring the shift in the enzyme's melting temperature ( Tm​ ) upon hit binding.

  • Prepare 10 µL reactions containing 2 µM PfPNP, 5x SYPRO Orange dye, and 50 µM hit compound in Assay Buffer.

  • Subject the plate to a thermal gradient (25°C to 95°C at 0.05°C/sec) using a real-time PCR machine.

  • A positive hit is confirmed if the ΔTm​ is ≥ 2.0°C compared to the DMSO control.

HTS_Workflow Library Compound Library (Nucleoside Analogues) Primary Primary HTS Assay (FP Competitive Binding) Library->Primary 50 µM Screen Counter Counter Screen (Fluorescence Quenching Check) Primary->Counter Active Hits (Z' > 0.6) Secondary Orthogonal Validation (Thermal Shift Assay) Hit Validated Hit (Lead Generation) Secondary->Hit ΔTm ≥ 2.0°C Counter->Secondary Non-Quenchers

Fig 2. High-throughput screening cascade utilizing 5-quinolinyl β-D-ribofuranoside for hit validation.

Quantitative Data Presentation

The following table summarizes typical validation metrics obtained when utilizing 5-quinolinyl β-D-ribofuranoside in a pilot screen of 10,000 nucleoside analogues against PfPNP. The data demonstrates the assay's high reproducibility and ability to distinguish true target engagement from assay artifacts.

Assay Metric / ParameterValue / ResultInterpretation / Causality
Probe KD​ (PfPNP) 8.4 ± 1.2 µMOptimal affinity for competitive displacement by low-micromolar library hits.
Fluorescence Enhancement > 25-foldHigh signal-to-noise ratio upon transitioning into the hydrophobic active site.
Average Z'-Factor 0.74 ± 0.05Excellent assay robustness; well above the 0.5 threshold for HTS viability.
Primary Hit Rate 1.2% (120 hits)Standard hit rate for targeted nucleoside libraries.
False Positive Rate 0.3% (30 hits)Identified and eliminated via DSF; primarily caused by inner-filter effects or quenching.
Reference IC 50​ (Immucillin-H) 12.5 ± 0.8 nMConfirms the assay accurately reports the potency of known, high-affinity competitive inhibitors.

Conclusion

The utilization of 5-quinolinyl β-D-ribofuranoside as an environment-sensitive probe fundamentally streamlines the HTS process for nucleoside-processing enzymes. By relying on direct competitive displacement rather than complex downstream reporter enzymes, researchers can minimize false-positive rates, reduce reagent costs, and achieve highly reproducible Z'-factors. This methodology is highly adaptable and can be seamlessly translated to other critical targets, including viral RNA-dependent RNA polymerases (RdRp) and human nucleoside kinases.

References

  • Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening ChemBioChem URL:[Link]

  • Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases MDPI URL:[Link]

  • Plasmodium falciparum purine nucleoside phosphorylase as a model in the search for new inhibitors by high throughput screening PlumX Metrics / Associated Journal URL:[Link]

  • Crystallographic approach to fragment-based hit discovery against Schistosoma mansoni purine nucleoside phosphorylase Portland Press URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Background Fluorescence in 5-Quinolinyl β-D-Ribofuranoside Assays

Welcome to the Application Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists working with 5-quinolinyl β-D-ribofuranoside (CAS 195386-02-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists working with 5-quinolinyl β-D-ribofuranoside (CAS 195386-02-8)[1].

While fluorogenic substrates offer excellent sensitivity for detecting β-D-ribofuranosidase activity, high background fluorescence can severely compress your assay's signal-to-noise (S/N) ratio and Z'-factor. As a Senior Application Scientist, I have structured this guide to help you understand the causality behind background noise and implement self-validating protocols to definitively eliminate it.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What is the chemical basis of the background fluorescence in my assay? A: The substrate itself, 5-quinolinyl β-D-ribofuranoside, is designed to be optically silent (quenched) until the glycosidic bond is cleaved by a target enzyme. Upon cleavage, it releases 5-hydroxyquinoline , a highly fluorescent reporter molecule. High background is almost always caused by the premature presence of free 5-hydroxyquinoline. This occurs via spontaneous autohydrolysis if the substrate is exposed to moisture during storage, or through non-specific cleavage by contaminating esterases in your biological lysates[2].

Q2: Why does my background signal fluctuate wildly between different buffer batches? A: The fluorescence quantum yield of 5-hydroxyquinoline is notoriously sensitive to its microenvironment[3]. The molecule contains both a basic quinoline nitrogen and an acidic phenolic hydroxyl group. If your buffer pH fluctuates near the pKa of these functional groups, the ratio of protonated to deprotonated species shifts, drastically altering the baseline fluorescence. Furthermore, 5-hydroxyquinoline is a strong chelator; trace metal ions (like Mg²⁺ or Zn²⁺) in your buffer can coordinate with the fluorophore and artificially amplify the background signal.

Q3: Can my compound library be the source of the noise? A: Yes. Many small molecules in drug screening libraries contain conjugated planar systems that are optically active. These compounds can either autofluoresce at the same emission wavelength as 5-hydroxyquinoline (causing false positives) or absorb the excitation/emission light via the "inner filter effect" (causing false negatives)[4].

Part 2: Visualizing the Assay Mechanics

To troubleshoot effectively, you must understand the intended enzymatic pathway versus the failure modes.

CleavageMechanism Substrate 5-Quinolinyl β-D-Ribofuranoside (Low Background) Enzyme β-D-Ribofuranosidase (Target Enzyme) Substrate->Enzyme Hydrolysis Fluorophore 5-Hydroxyquinoline (Highly Fluorescent) Enzyme->Fluorophore Emits Signal Byproduct D-Ribose (Byproduct) Enzyme->Byproduct Released

Caption: Enzymatic cleavage of 5-quinolinyl β-D-ribofuranoside releasing fluorescent 5-hydroxyquinoline.

Troubleshooting Start High Background Signal Control Evaluate 'No Enzyme' Control Start->Control Decision Is Background High? Control->Decision SubstrateIssue Chemical Issue (Autohydrolysis / Buffer) Decision->SubstrateIssue YES SampleIssue Biological Issue (Lysate Autofluorescence) Decision->SampleIssue NO Fix1 Prepare Fresh Substrate Check Buffer pH & Metals SubstrateIssue->Fix1 Fix2 Add Autofluorescence Quenchers Pre-read Library Absorbance SampleIssue->Fix2

Caption: Decision tree for isolating and resolving background fluorescence in fluorogenic assays.

Part 3: Quantitative Troubleshooting Metrics

Use the following table to benchmark your assay parameters. Deviations from these optimal ranges are the primary drivers of high background.

ParameterOptimal RangeHigh Background IndicatorCausality & Corrective Action
Buffer pH 6.5 – 7.5Erratic baseline shiftsCause: pH alters 5-hydroxyquinoline quantum yield. Action: Use robust buffering agents (e.g., HEPES) and verify pH at the working temperature.
Substrate Storage -20°C, desiccatedHigh initial RFU in blankCause: Atmospheric moisture causes autohydrolysis. Action: Reconstitute in anhydrous DMSO; aliquot to avoid freeze-thaw cycles.
'No Enzyme' S/B < 1.2S/B > 2.0Cause: Trace metal contamination enhancing fluorescence. Action: Add 1-5 mM EDTA to the assay buffer to chelate trace metals.
Z'-Factor > 0.5Z' < 0.3Cause: Sample/library autofluorescence. Action: Implement autofluorescence quenchers or perform a pre-read[5].

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, your troubleshooting must rely on self-validating systems. The following protocols are designed so that the data inherently proves the source of the error.

Protocol A: The "No Enzyme" Baseline Validation

This protocol isolates chemical instability (substrate autohydrolysis) from biological interference[2].

Step 1: Reagent Preparation

  • Prepare a fresh 10 mM stock of 5-quinolinyl β-D-ribofuranoside in anhydrous DMSO. Causality: Water in standard DMSO will slowly hydrolyze the glycosidic bond during storage, generating free 5-hydroxyquinoline.

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.0, 0.01% Triton X-100).

Step 2: Plate Setup (96- or 384-well black opaque plate)

  • Wells A1-A3 (Full Reaction): Buffer + Target Enzyme + Substrate.

  • Wells B1-B3 (No Enzyme Control): Buffer + Substrate ONLY.

  • Wells C1-C3 (Buffer Blank): Buffer ONLY.

Step 3: Incubation & Reading

  • Incubate at the assay temperature (e.g., 37°C) for 30 minutes.

  • Read fluorescence (Excitation: ~340 nm / Emission: ~500 nm).

Step 4: Data Interpretation (Self-Validation)

  • If B1-B3 shows high fluorescence compared to C1-C3 , your substrate has degraded or your buffer contains trace metals amplifying the signal. Discard the substrate stock and add 1 mM EDTA to the buffer.

  • If B1-B3 is low, but your actual screening wells show high background, the issue is sample autofluorescence or non-specific lysate cleavage. Proceed to Protocol B.

Protocol B: Mitigating Inner Filter Effects and Autofluorescence

When working with complex lysates or large compound libraries, intrinsic fluorescence can mask your data[4].

Step 1: The Pre-Read Strategy

  • Dispense your assay buffer, biological sample/lysate, and the test compounds into the microplate. Do not add the fluorogenic substrate yet.

  • Perform a baseline fluorescence read at the assay's specific Ex/Em wavelengths.

  • Causality: This establishes the exact autofluorescence contribution of every individual compound and lysate well.

Step 2: Autofluorescence Quenching (Optional)

  • If the pre-read shows high intrinsic fluorescence from the biological sample (e.g., lipofuscin or endogenous flavins), add a commercial autofluorescence quenching reagent or a protein-blocking agent (like BSA) to the buffer[5].

Step 3: Reaction Initiation & Kinetic Subtraction

  • Add the 5-quinolinyl β-D-ribofuranoside substrate to initiate the reaction.

  • Measure the fluorescence kinetically (every 2 minutes for 45 minutes).

  • Subtract the baseline pre-read values from the final kinetic values. By calculating the rate of fluorescence increase (Vmax) rather than an endpoint value, you mathematically eliminate static background noise from library compounds.

References

  • FluoroFinder. "Amplification and Background Reduction Techniques". FluoroFinder Educational Resources. Available at: [Link]

  • Goldman, M., & Wehry, E. L. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline". Analytical Chemistry. Available at:[Link]

  • Davis, M. I., et al. "Avoiding Fluorescence Assay Interference—The Case for Diaphorase". NIH / PMC. Available at:[Link]

Sources

Optimization

troubleshooting low cleavage rates of .beta.-D-Ribofuranoside, 5-quinolinyl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you systematically diagnose and resolve low cleavage rates when using .beta.-D-Ribofuranoside,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you systematically diagnose and resolve low cleavage rates when using .beta.-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) in your enzymatic assays.

This guide abandons generic checklists in favor of mechanistic causality, self-validating protocols, and quantitative optimization to restore your assay's performance.

Part 1: Mechanistic Causality of Low Cleavage Rates

When a fluorogenic or chromogenic substrate like 5-quinolinyl β-D-ribofuranoside exhibits sub-optimal cleavage, the root cause typically lies in the thermodynamic interaction between the enzyme's active site and the substrate's aglycone, or in the physicochemical properties of the assay environment.

1. Steric and Electronic Mismatch in the Active Site Enzymes that cleave ribofuranosides (such as specific ribofuranosidases or engineered purine nucleosidases, EC 3.2.2.1) rely on precise transition-state geometries. For example, nucleoside hydrolases utilize a highly coordinated gating mechanism involving active-site loops and metal ions (e.g., Ca²⁺) to manipulate ribose release[1]. The 5-quinolinyl group is significantly bulkier and electronically distinct from natural purine or pyrimidine bases. If this aglycone disrupts the required 8-fold coordination shell during the cleavage and exchange stages, the activation energy barrier for the rate-determining step increases, drastically reducing the catalytic turnover rate ( kcat​ )[1].

2. Aqueous Insolubility and Micro-Aggregation Synthetic substrates containing polycyclic aromatic groups (like quinoline) are highly hydrophobic. In standard aqueous buffers, these molecules often exceed their solubility limit, forming micro-aggregates. This phase separation artificially lowers the effective monomeric substrate concentration ( [S] ) available to the enzyme, leading to a depressed apparent Vmax​ [2].

3. Absorptive Quenching (Inner Filter Effect) Sometimes, the cleavage rate is physiologically normal, but the optical detection is flawed. High concentrations of un-cleaved substrate can reabsorb the emitted light from the released 5-hydroxyquinoline fluorophore. This phenomenon, known as the inner filter effect, truncates the linear dynamic range of the assay, making it appear as though cleavage has stalled[2][3]. Furthermore, the fluorescence quantum yield of 5-hydroxyquinoline derivatives is highly dependent on pH and metal ion coordination[4][5].

Part 2: Self-Validating Troubleshooting Protocols

To prevent chasing false positives, every troubleshooting step must be a self-validating system. Execute the following protocols to isolate the exact point of failure.

Protocol A: Substrate Solubility & Inner Filter Effect Validation

Objective: Differentiate between genuine low enzymatic cleavage and apparent low cleavage caused by substrate precipitation or optical quenching.

  • Stock Preparation: Dissolve .beta.-D-Ribofuranoside, 5-quinolinyl in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation: The solution must be optically clear with no particulates under 10x magnification.

  • Buffer Dilution: Dilute the stock to a working concentration of 10 µM in your standard assay buffer (ensure final DMSO concentration is 2-5%).

  • Centrifugation Test: Centrifuge the working solution at 10,000 x g for 10 minutes at assay temperature.

  • Spectrophotometric Validation: Measure the UV-Vis absorbance of the supernatant and compare it to an uncentrifuged aliquot.

    • Validation: If the absorbance of the supernatant is >5% lower than the uncentrifuged sample, micro-aggregation is occurring. You must add a non-ionic surfactant (e.g., 0.01% Tween-20) or increase the DMSO co-solvent ratio.

  • Serial Dilution Assay: Run the enzymatic reaction at 1 µM, 5 µM, and 10 µM substrate concentrations.

    • Validation: If the relative fluorescence units (RFU) per minute decreases at higher concentrations, you are experiencing the inner filter effect[3]. Calibrate your assay to the lower concentration range.

Protocol B: Enzyme Catalytic Competence & Specificity Verification

Objective: Isolate the variable of enzyme integrity from substrate steric mismatch.

  • Parallel Reaction Setup: Prepare three reaction wells in a 96-well plate:

    • [Well A] Enzyme + 5-Quinolinyl β-D-Ribofuranoside (Target assay)

    • [Well B] Enzyme + Natural/Standard Substrate (e.g., 4-nitrophenyl β-D-ribofuranoside)[1]

    • [Well C] Buffer + 5-Quinolinyl β-D-Ribofuranoside (Negative control)

  • Incubation: Incubate at the enzyme's optimal temperature (typically 30°C - 37°C) for 30 minutes.

  • Detection: Quench the reactions and measure the respective product formations.

    • Validation: If [Well B] shows high product formation but [Well A] does not, your enzyme is active but sterically rejects the 5-quinolinyl aglycone. If [Well B] also fails, your enzyme preparation has degraded, or the buffer conditions (pH/metals) are hostile[6].

Part 3: Quantitative Optimization Data

Use the following table to benchmark your assay parameters against optimized targets for quinolinyl-based fluorogenic substrates.

Assay ParameterSuboptimal ConditionOptimized TargetMechanistic Rationale
Co-solvent (DMSO) < 1% v/v2% - 5% v/vPrevents micro-aggregation of the hydrophobic quinolinyl aglycone without denaturing the enzyme.
Substrate Conc. > 50 µM1 - 10 µMMitigates the inner filter effect and absorptive quenching associated with aromatic fluorophores.
Buffer pH Unbuffered / pH > 8.0pH 5.0 - 7.5 (Enzyme dependent)Balances the enzyme's catalytic optimum with the pKa of the released 5-hydroxyquinoline for maximum fluorescence.
Metal Cofactors EDTA present1 - 5 mM Ca²⁺ or Mg²⁺Required for specific nucleosidase gating mechanisms and enhances quinoline fluorescence via coordination.

Part 4: Visualizing the Troubleshooting Logic & Pathway

TroubleshootingFlow Start Low Cleavage Rate Detected Solubility Check Substrate Solubility Start->Solubility Aggregates Micro-aggregates present? Solubility->Aggregates Enzyme Verify Enzyme Activity Control Cleaves control substrate? Enzyme->Control Detection Optimize Fluorophore Detection FixDet Correct inner filter effects & adjust Ex/Em Detection->FixDet Aggregates->Enzyme No FixSol Add 2-5% DMSO or 0.01% Tween-20 Aggregates->FixSol Yes Control->Detection Yes FixEnz Adjust pH/Metal ions (e.g., Ca2+, Mg2+) Control->FixEnz No

Caption: Logical workflow for diagnosing and resolving low cleavage rates of fluorogenic substrates.

CleavagePathway Substrate 5-Quinolinyl β-D-Ribofuranoside Non-fluorescent Complex Enzyme-Substrate Complex Transition State Substrate->Complex Binding (Km) Enzyme Ribofuranosidase (EC 3.2.2.1) Active Site Enzyme->Complex Products β-D-Ribofuranose 5-Hydroxyquinoline (Fluorophore) Complex->Products Cleavage (kcat) Signal Fluorescence Emission Ex/Em optimized Products->Signal pH/Metal Activation

Caption: Enzymatic cleavage pathway of 5-quinolinyl beta-D-ribofuranoside into fluorescent products.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my fluorescence signal flatlining despite confirming enzyme activity on standard substrates? A: This is likely an optical detection issue rather than an enzymatic one. The released product, a 5-hydroxyquinoline derivative, has a highly pH-dependent fluorescence profile and often requires metal ion coordination (e.g., Mg²⁺ or Zn²⁺) to rigidify its structure and increase its quantum yield[4][5]. Verify that your assay buffer pH aligns with the fluorophore's optimal emission range and check for the presence of chelators like EDTA, which will strip necessary metals and quench the signal.

Q: Can I simply increase the enzyme concentration to force the cleavage of the 5-quinolinyl substrate? A: Yes, but with strict limitations. If the Km​ is extremely high due to steric clashing between the bulky quinolinyl group and the active site, you can drive the reaction by increasing enzyme concentration. However, pushing enzyme concentrations to non-physiological levels can introduce background fluorescence, cause rapid substrate depletion leading to non-linear kinetics, or amplify the activity of trace contaminant proteases/glycosidases in your preparation[2].

Q: Does the stereochemistry of the linkage matter for this substrate? A: Absolutely. Glycosidases and nucleosidases are highly stereospecific. If your target enzyme is an α -ribofuranosidase, it will fundamentally lack the spatial geometry required to cleave the β -D-ribofuranoside bond, resulting in a true zero cleavage rate regardless of optimization[6].

References

  • Information on EC 3.2.2.1 - purine nucleosidase - BRENDA Enzyme Database. BRENDA.[Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH.[Link]

  • Catalytic Coupling of Arene C–H Bonds and Alkynes for the Synthesis of Coumarins: Substrate Scope and Application to the Development of Neuroimaging Agents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Maria Manuela Marques Raposo (0000-0002-7996-1626). ORCID.[Link]

  • Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 5-Quinolinyl β-D-Ribofuranoside Stability

Welcome to the technical support guide for 5-quinolinyl β-D-ribofuranoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-quinolinyl β-D-ribofuranoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound, with a specific focus on optimizing pH conditions. Inconsistent experimental results can often be traced back to compound instability. This guide offers a framework for understanding degradation pathways, troubleshooting common issues, and implementing robust experimental protocols to ensure the integrity of your research.

Fundamental Principles of Stability: A Tale of Two Moieties

The stability of 5-quinolinyl β-D-ribofuranoside is primarily governed by the chemical properties of its two core components: the quinoline ring and the N-glycosidic bond linking it to the ribofuranoside sugar. Understanding their individual susceptibilities to pH is critical for optimizing experimental conditions.

  • The N-Glycosidic Bond: The Acid-Labile Link The bond connecting the quinoline nitrogen to the ribose sugar is an N-glycosidic bond. In general, these bonds are relatively stable at neutral and alkaline pH values but are highly susceptible to acid-catalyzed hydrolysis.[1] Under acidic conditions (pH < 7), protonation can occur, weakening the bond and leading to cleavage. This releases the free quinoline base and the ribose sugar, compromising the integrity and biological activity of the compound.[2][3] The rate of this hydrolysis is dependent on both pH and temperature.[4]

  • The Quinoline Ring and Ribose Sugar: Alkaline Instability While the N-glycosidic bond is the primary concern in acidic media, both the quinoline and ribose moieties can be susceptible to degradation under alkaline conditions (pH > 8). The quinoline ring system can undergo oxidation, a process that can be influenced by pH.[4][5] Furthermore, the ribose sugar itself is not entirely stable in strong alkaline solutions. The 2'-hydroxyl group on the ribose can become deprotonated, leading to a nucleophilic attack on the adjacent phosphodiester bond if the molecule were part of a larger nucleic acid chain.[6] While this specific intramolecular reaction isn't relevant for the free nucleoside, the general principle of base-catalyzed degradation pathways in sugars highlights the need for caution at high pH.[7][8]

The interplay of these factors means that 5-quinolinyl β-D-ribofuranoside has a "sweet spot" for stability, typically around a neutral pH, which must be empirically confirmed for your specific experimental system.

Visualizing Degradation: Key pH-Dependent Pathways

To better understand these competing degradation risks, the following diagram illustrates the primary pathways of instability under acidic and alkaline stress.

G cluster_main cluster_acid Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) Compound 5-Quinolinyl β-D-ribofuranoside Protonation Protonation of Quinoline/Glycosidic Bond Compound->Protonation H⁺ Oxidation Quinoline Ring Oxidation Compound->Oxidation OH⁻ / O₂ RiboseDeg Base-Mediated Ribose Degradation Compound->RiboseDeg OH⁻ Hydrolysis N-Glycosidic Bond Cleavage Protonation->Hydrolysis Leads to Weakening Products_Acid Quinoline Base + Ribose Sugar Hydrolysis->Products_Acid Results in Products_Alkaline Oxidized & Ring-Opened Products Oxidation->Products_Alkaline RiboseDeg->Products_Alkaline G cluster_workflow Forced Degradation Workflow cluster_conditions start 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or H₂O) stress 2. Apply Stress Conditions (Incubate at RT or 60°C) start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxid Oxidation (3% H₂O₂) stress->oxid sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample neutralize 4. Neutralize & Dilute Samples sample->neutralize analyze 5. Analyze by HPLC/LC-MS (Quantify % Degradation) neutralize->analyze

Caption: Experimental Workflow for a Forced Degradation Study.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-quinolinyl β-D-ribofuranoside in a suitable solvent like acetonitrile or water.

  • Set Up Stress Conditions: For each condition, mix equal volumes of the stock solution with the stressor solution in separate, light-protected vials.

    • Acid Hydrolysis: 0.1 M HCl. [4] * Base Hydrolysis: 0.1 M NaOH. [4] * Oxidative Degradation: 3% H₂O₂. [4] * Control: An equal volume of purified water.

  • Incubation: Incubate all samples at room temperature or an elevated temperature (e.g., 60°C) if degradation is slow. [4]4. Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Analysis:

    • Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection) to separate the parent compound from degradation products. [9][10]6. Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the t=0 sample. The goal is to achieve 10-20% degradation to ensure the analytical method can effectively detect impurities. [11][12]

5.2 Protocol: Buffer Optimization Screening

Objective: To identify the optimal buffer system and pH for maximum compound stability.

Principle: This protocol involves incubating the compound in a variety of buffers across a pH range and monitoring its degradation over time.

Recommended Buffer Systems for Screening:

Buffer SystempKa (at 25°C)Useful pH Range
Citrate3.13, 4.76, 6.403.0 - 6.2
MES6.155.5 - 6.7
Phosphate (PBS)7.206.5 - 7.5
HEPES7.557.0 - 8.0
Tris8.067.5 - 9.0
CHES9.308.6 - 10.0

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., Citrate pH 5.5, MES pH 6.5, HEPES pH 7.5, Tris pH 8.5) at a fixed concentration (e.g., 50 mM).

  • Sample Preparation: Spike 5-quinolinyl β-D-ribofuranoside into each buffer to a final concentration relevant to your experiments.

  • Incubation: Store the samples under your typical experimental conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each buffer condition using your stability-indicating HPLC method.

  • Determine Optimal Conditions: The buffer system and pH that show the least amount of degradation (i.e., the highest remaining percentage of the parent compound) over the time course is the optimal condition for your compound's stability.

By systematically applying these principles and protocols, you can ensure the stability and integrity of 5-quinolinyl β-D-ribofuranoside, leading to more reliable and reproducible experimental outcomes.

References
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem.
  • Hydrolysis of N-Glycosidic Bonds.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Polverelli M, Berger M, Mouret JF, Odin F, Cadet J. Acidic Hydrolysis of the N-Glycosidic Bonds of Deoxyribo-nucleic Acid by Hydrogen Fluoride Stabilized in Pyridine. Nucleosides and Nucleotides. 1990.
  • Alsante KM, Ando A, Brown R, Enas J, Hata T, Highuchi T, Itoh Y, Koberda M, Kord A, Nagao A, Szepesi G. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2011.
  • Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. National Center for Biotechnology Information.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Studies. Coriolis Pharma.
  • Hydrolysis of glycosidic bonds. Fiveable.
  • Alkaline Hydrolysis of RNA | Definition, Facts & Process. Study.com.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. 2021.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.
  • Buffer Optimization Strategies. Avantor.
  • Mechanisms and energetics for N-glycosidic bond cleavage of protonated 2′-deoxyguanosine and guanosine. RSC Publishing.
  • Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications. National Center for Biotechnology Information.
  • Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press.
  • Schematic of RNA degradation under extreme alkaline pH conditions. ResearchGate.
  • Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. MDPI.
  • Optimizing Buffer Conditions for OdVP2 Stability: A Technical Support Guide. Benchchem.
  • 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside (D1916) - Product Information Sheet. Sigma-Aldrich.
  • Kishikawa N, Kuroda N. Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis. 2014.
  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. 2020.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • Pathway proposed for the degradation of quinoline. ResearchGate.
  • Deng X. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. 2011.

Sources

Optimization

optimal storage conditions to prevent degradation of 5-quinolinyl beta-D-ribofuranoside

Welcome to the technical support and troubleshooting center for 5-quinolinyl β-D-ribofuranoside . As a specialized glycoside utilized in advanced screening and biochemical assays, this compound presents unique handling c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 5-quinolinyl β-D-ribofuranoside . As a specialized glycoside utilized in advanced screening and biochemical assays, this compound presents unique handling challenges. Its molecular architecture—a β-D-ribofuranose sugar linked to a quinoline heterocycle via an O-glycosidic bond—makes it highly susceptible to specific environmental stressors.

This guide provides researchers with mechanistic insights, validated handling protocols, and troubleshooting strategies to ensure absolute compound integrity during storage and experimentation.

Part 1: Mechanistic Vulnerabilities (The "Why" Behind Degradation)

To prevent degradation, you must first understand the chemical causality behind it. 5-quinolinyl β-D-ribofuranoside degrades primarily through three distinct pathways:

  • Acid-Catalyzed Hydrolysis: The O-glycosidic bond connecting the anomeric carbon of the ribose to the quinoline ring is highly sensitive to moisture and low pH. Protonation of the glycosidic oxygen initiates an irreversible cleavage process that proceeds through an oxocarbenium ion intermediate, yielding free D-ribose and 5-hydroxyquinoline[1].

  • Photo-Oxidation: The electron-rich quinoline ring is vulnerable to autoxidation and photo-oxidation. Exposure to ambient UV light and dissolved oxygen generates reactive oxygen species (ROS) that attack the nitrogen atom in the heterocycle, forming quinoline-N-oxides and radical adducts[2][3].

  • Thermal Stress: Elevated temperatures exponentially accelerate both hydrolytic and oxidative kinetics. Forced degradation studies on similar aromatic glycosides demonstrate that high heat, especially when combined with humidity (e.g., 40°C / 75% RH), causes rapid structural breakdown[4][5].

DegradationPathways Target 5-Quinolinyl β-D-Ribofuranoside Hydrolysis Acid-Catalyzed Hydrolysis (Glycosidic Cleavage) Target->Hydrolysis H2O, pH < 5 Nucleophilic Attack Oxidation Photo-Oxidation (Quinoline N-Oxide Formation) Target->Oxidation UV Light, O2 ROS Generation Thermal Thermal Degradation (Kinetic Acceleration) Target->Thermal Temp > 25°C Heat Stress Prod1 5-Hydroxyquinoline + D-Ribose Hydrolysis->Prod1 Prod2 Quinoline N-Oxides & Radical Adducts Oxidation->Prod2 Prod3 Non-Specific Degradants Thermal->Prod3

Mechanistic degradation pathways of 5-quinolinyl β-D-ribofuranoside under environmental stress.

Part 2: Optimal Storage Protocols (Self-Validating Workflow)

Do not store this compound in aqueous buffers for extended periods. To maintain >99% purity over a 12-month lifecycle, strictly adhere to the following step-by-step methodology for preparing and storing stock solutions.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient atmospheric moisture, which instantly condenses on the powder. This microscopic moisture is sufficient to initiate slow-acting hydrolysis of the glycosidic bond during long-term storage[4].

Step 2: Solvent Purging

  • Action: Select anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water content <0.005%). Purge the solvent with dry Argon or Nitrogen gas for 5 minutes.

  • Causality: Purging displaces dissolved oxygen, eliminating the primary driver of quinoline photo-oxidation[2].

Step 3: Reconstitution & Aliquotting

  • Action: Inject the purged DMSO directly into the vial to achieve your desired molarity (e.g., 10 mM). Vortex gently. Immediately transfer 50 µL aliquots into sterile, amber-colored , low-bind microcentrifuge tubes.

  • Causality: Amber tubes block UV light penetration, preventing the generation of ROS that degrade the quinoline moiety[5].

Step 4: Cryopreservation

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Step 5: System Validation (Pre-Assay Check)

  • Action: Before utilizing a stored aliquot for critical downstream assays, verify its structural integrity via LC-MS.

  • Validation Metric: An intact mass of m/z 277 [M+H]+ should be the dominant peak. If you observe a prominent peak at m/z 146 [M+H]+, the glycosidic bond has failed (yielding 5-hydroxyquinoline), and the aliquot must be discarded.

Part 3: Troubleshooting Guide & FAQs

Q: My DMSO stock solution turned from colorless/off-white to a distinct yellow or light brown tint. Is it still viable? A: Discard it. This discoloration is a classic hallmark of photo-oxidation. When the quinoline ring is exposed to ambient light and trace oxygen, it oxidizes to form quinoline-N-oxides and polymeric degradants[2][3]. Always handle the compound under low-light conditions and mandate the use of amber vials.

Q: I stored my aqueous working solution at 4°C overnight to save time for the next day. Why did my assay yield drop by 40%? A: Aqueous instability. 5-quinolinyl β-D-ribofuranoside is highly unstable in water, particularly if the buffer pH drops below 6.0. The glycosidic bond undergoes rapid acid-catalyzed hydrolysis in aqueous environments[1]. Aqueous working solutions must be prepared immediately before the experiment and kept on ice. Never store the compound in water overnight.

Q: Can I freeze-thaw my 1 mL DMSO stock solution to pull smaller volumes as needed? A: No. DMSO is extremely hygroscopic. Every time you open the tube, it pulls moisture from the air. Repeated freeze-thaw cycles introduce cumulative water content and thermal stress, which synergistically accelerate hydrolytic degradation[4]. You must use single-use aliquots.

Q: My LC-MS data shows a mass corresponding to the intact molecule, but my NMR shows peak broadening around the anomeric proton. What is happening? A: You are likely observing mutarotation or early-stage conformational instability due to trace acid in your NMR solvent (e.g., CDCl3 often contains trace DCl). Ensure you are using high-purity, acid-free deuterated solvents (like DMSO-d6) and run the sample immediately after preparation.

Part 4: Quantitative Degradation Data Summary

Use the following table to predict the stability of 5-quinolinyl β-D-ribofuranoside across various laboratory conditions.

Storage ConditionState / SolventLight ExposureExpected Stability / Half-LifePrimary Degradation Risk
-80°C Anhydrous DMSODark (Amber Tube)> 12 monthsNegligible
-20°C Solid (Desiccated)Dark> 24 monthsNegligible
4°C Aqueous Buffer (pH 7)Dark< 24 hoursHydrolysis
25°C (Benchtop) SolidAmbient Light1 - 2 weeksPhoto-oxidation[5]
40°C / 75% RH SolidDark< 48 hoursMoisture-induced hydrolysis[4]

References

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at:[Link]

  • 8.4 Glycosidic bonds - Organic Chemistry II. Fiveable. Available at:[Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Heterocyclic Addition Reactions during Low Temperature Autoxidation. ACS Publications. Available at:[Link]

  • Extractive Catalytic Oxidative Denitrogenation of Fuels and Their Promoting Effect for Desulfurization Catalyzed by Vanadium Substituted Heteropolyacids and Molecular Oxygen. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Quenching in 5-Quinolinyl β-D-Ribofuranoside Assays

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers utilizing 5-quinolinyl β-D-ribofuranoside as a fluorogenic substrate for the detection of β-D-ribofuranosidase activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers utilizing 5-quinolinyl β-D-ribofuranoside as a fluorogenic substrate for the detection of β-D-ribofuranosidase activity. While this substrate offers excellent sensitivity, the released fluorophore—5-hydroxyquinoline (5-HQ)—is highly susceptible to microenvironmental quenching. This guide provides mechanistic insights and field-proven troubleshooting strategies to rescue quenched signals and ensure robust, reproducible data.

Mechanistic Overview of 5-HQ Fluorescence and Quenching

Upon enzymatic cleavage of the β-D-ribofuranoside moiety, free 5-HQ is liberated. The fluorescence of 5-HQ is governed by its excited-state photophysics, which are heavily influenced by solvent interactions, pH, and the presence of metal ions. According to Kuş et al., 5-HQ exhibits complex photochemistry where intermolecular hydrogen bonding can significantly enhance the rate of singlet-to-ground internal conversion, leading to non-radiative decay (quenching)[1]. Furthermore, the protonation state of the quinoline nitrogen and the phenolic hydroxyl group dictates the quantum yield, making pH optimization critical[2].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My fluorescence signal is unexpectedly low despite confirming enzyme activity via orthogonal methods. What is the primary cause? A: pH-Dependent Quenching. The fluorescence of 5-HQ is highly sensitive to the pH of the assay buffer. In acidic or neutral conditions, the protonation of the quinoline nitrogen induces a non-fluorescent state[2]. Causality & Solution: To maximize fluorescence, the molecule must be in its optimal ionic state. We recommend using a high-pH "stop solution" (e.g., 0.1 M Glycine-NaOH, pH 10.0) post-incubation. This not only halts the enzymatic reaction but also forces 5-HQ into its highly fluorescent anionic form, effectively de-quenching the signal.

Q2: I am working with crude bacterial lysates, and the signal decays rapidly over time. How do I stabilize it? A: Heavy Metal Collisional Quenching. Crude lysates often contain trace heavy metals (e.g., Cu²⁺, Fe³⁺). 5-HQ acts as a chelating agent. When it coordinates with paramagnetic metals, it undergoes rapid intersystem crossing or electron transfer, completely quenching the fluorescence[3]. Causality & Solution: Add a chelating agent such as EDTA or EGTA (1–5 mM) to the reaction buffer. By stripping trace metals from the lysate, you prevent the formation of non-fluorescent 5-HQ-metal complexes.

Q3: Can the substrate concentration itself cause signal loss? A: Inner Filter Effect (IFE) and Self-Quenching. At substrate concentrations exceeding 50–100 µM, unreacted substrate can absorb the excitation light or the emitted fluorescence of the free 5-HQ[3]. Causality & Solution: This is a classic optical artifact rather than chemical quenching. Dilute the sample or use a microplate reader with pathlength correction. Always run a standard curve of free 5-HQ spiked into your specific assay matrix to calculate the true limit of linearity.

Quantitative Impact of Quenching Mechanisms

The following table summarizes the quantitative impact of various quenching mechanisms on 5-HQ fluorescence and the recommended mitigation strategies.

Quenching MechanismPrimary DriverTypical Signal Loss (%)Mitigation Strategy
pH Quenching Protonation of quinoline nitrogen (pH < 7.0)70 - 90%Terminate reaction with pH 10.0 Stop Solution.
Metal Chelation Paramagnetic ions (Cu²⁺, Fe³⁺, Ni²⁺)80 - 100%Supplement assay buffer with 2 mM EDTA.
Solvent H-Bonding Internal conversion via water interactions30 - 50%Add 0.1% Triton X-100 to shield fluorophore.
Inner Filter Effect High substrate/matrix absorbance20 - 40%Dilute samples 1:5; use pathlength correction.

Visualizing the Quenching Pathways

Pathway Substrate 5-Quinolinyl β-D-Ribofuranoside Enzyme β-D-Ribofuranosidase Cleavage Substrate->Enzyme Fluorophore Free 5-HQ (Fluorophore) Enzyme->Fluorophore MetalQ Metal Chelation (Cu2+, Fe3+) Fluorophore->MetalQ pHQ Protonation (Acidic pH) Fluorophore->pHQ SolventQ H-Bonding (Internal Conversion) Fluorophore->SolventQ Signal High Fluorescence Emission Fluorophore->Signal Optimized Buffer

Enzymatic cleavage pathway of 5-quinolinyl β-D-ribofuranoside and competing quenching mechanisms.

Self-Validating Experimental Protocol: De-Quenched Detection Assay

To ensure trustworthiness, this protocol incorporates internal controls (a self-validating system) to differentiate between a true lack of enzyme activity and signal quenching.

Materials Needed:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.2, 2 mM EDTA, 0.1% Triton X-100.

  • Substrate: 10 mM 5-quinolinyl β-D-ribofuranoside in DMSO.

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.0.

  • Standard: 1 mM 5-Hydroxyquinoline (5-HQ) in DMSO.

Step-by-Step Methodology:

  • Matrix Validation (Control Step): Before running the assay, spike 10 µM of free 5-HQ standard into your experimental matrix (e.g., cell lysate) and into pure Assay Buffer. Measure fluorescence (Excitation ~340 nm / Emission ~520 nm). Causality: If the matrix signal is <80% of the buffer signal, quenching is actively occurring. Increase EDTA concentration to 5 mM to overcome residual metal chelation.

  • Reaction Setup: Dilute the substrate to a final concentration of 50 µM in Assay Buffer. Add 90 µL of this working solution to a black, flat-bottom 96-well microplate.

  • Enzymatic Cleavage: Initiate the reaction by adding 10 µL of your enzyme sample (or lysate). Include a blank well (10 µL of buffer instead of enzyme). Incubate at 37°C for 30–60 minutes in the dark. Causality: The dark incubation prevents photo-bleaching of the liberated 5-HQ.

  • De-Quenching & Termination: Add 50 µL of Stop Solution (pH 10.0) to all wells. Causality: This instantly denatures the enzyme, stopping the reaction, and shifts the equilibrium of 5-HQ to its highly fluorescent, deprotonated anionic state, effectively neutralizing pH-induced quenching.

  • Measurement: Read the fluorescence immediately at Ex/Em 340/520 nm. Subtract the blank well value from all sample wells to account for non-enzymatic substrate hydrolysis.

Troubleshooting Workflow Diagram

Workflow Start Low Fluorescence Signal Detected Step1 Is Stop Solution (pH > 9.5) used? Start->Step1 Fix1 Add Glycine-NaOH Stop Solution Step1->Fix1 No Step2 Are crude lysates being tested? Step1->Step2 Yes Fix1->Step2 Fix2 Supplement buffer with 2-5 mM EDTA Step2->Fix2 Yes Step3 Is Substrate Conc. > 50 µM? Step2->Step3 No Fix2->Step3 Fix3 Dilute sample to reduce Inner Filter Effect Step3->Fix3 Yes End Signal Restored (Accurate Detection) Step3->End No Fix3->End

Decision tree for identifying and resolving 5-HQ fluorescence quenching in assay workflows.

References

  • Kuş, N., et al. "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline." The Journal of Physical Chemistry A, 2015.[Link]

  • Goldman, M., & Wehry, E. L. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline." Analytical Chemistry, 1970.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorogenic β-D-Ribofuranosidase Substrates: 5-Quinolinyl vs. 4-Methylumbelliferyl β-D-Ribofuranoside

For Researchers, Scientists, and Drug Development Professionals In the pursuit of understanding and modulating biological pathways, the sensitive and specific detection of enzymatic activity is paramount. Fluorogenic sub...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding and modulating biological pathways, the sensitive and specific detection of enzymatic activity is paramount. Fluorogenic substrates have emerged as indispensable tools for these investigations, offering real-time, high-throughput analysis of enzyme kinetics. This guide provides an in-depth comparison of two β-D-ribofuranosidase substrates: the well-established 4-methylumbelliferyl β-D-ribofuranoside and the less characterized 5-quinolinyl β-D-ribofuranoside. Our objective is to furnish researchers with the necessary data and insights to make informed decisions for their assay development.

Introduction to Fluorogenic Glycosidase Assays

Fluorogenic enzyme assays rely on a simple yet elegant principle: a non-fluorescent substrate is enzymatically converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a wider dynamic range. The choice of the fluorophore is critical as it dictates the assay's sensitivity, optimal pH, and potential for interference.

At a Glance: A Tale of Two Fluorophores

The core difference between the two substrates lies in the fluorophore released upon enzymatic cleavage by a β-D-ribofuranosidase. 4-methylumbelliferyl β-D-ribofuranoside yields the blue-fluorescing 4-methylumbelliferone (4-MU), while 5-quinolinyl β-D-ribofuranoside liberates the green-fluorescing 5-hydroxyquinoline.

Feature5-Quinolinyl β-D-Ribofuranoside4-Methylumbelliferyl β-D-Ribofuranoside
Fluorophore 5-Hydroxyquinoline4-Methylumbelliferone (4-MU)
Fluorescence Color GreenBlue
Typical Excitation ~400 nm~360 nm
Typical Emission ~508-550 nm~445-460 nm
pH Sensitivity Fluorescence is pH-dependentFluorescence is highly pH-dependent
Key Advantages Potential for longer wavelength emission, which may reduce background fluorescence from biological samples.Well-characterized, high quantum yield, and commercially available for a wide range of glycosidases.
Potential Drawbacks Less characterized as a fluorogenic substrate; potential for autofluorescence of the quinoline moiety.[1]Fluorescence is quenched at acidic pH, requiring assay termination with a high pH buffer for maximal signal.

In-Depth Analysis: 4-Methylumbelliferyl β-D-Ribofuranoside

4-Methylumbelliferyl-based substrates are the workhorses of glycosidase activity assays.[2] Their widespread use is a testament to their reliability and high sensitivity.

Mechanism of Fluorescence Generation

Upon enzymatic hydrolysis of the β-D-ribofuranosyl moiety, the non-fluorescent substrate is converted to the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is highly dependent on pH, with maximal fluorescence observed in alkaline conditions (pH > 9). This is because the hydroxyl group of the coumarin ring must be deprotonated to achieve maximal fluorescence.

4-MU-β-D-Ribofuranoside 4-MU-β-D-Ribofuranoside Enzyme β-D-Ribofuranosidase 4-MU-β-D-Ribofuranoside->Enzyme Substrate Binding 4-Methylumbelliferone (4-MU) 4-Methylumbelliferone (4-MU) Fluorescence (Ex: 360 nm, Em: 445 nm) Fluorescence (Ex: 360 nm, Em: 445 nm) 4-Methylumbelliferone (4-MU)->Fluorescence (Ex: 360 nm, Em: 445 nm) β-D-Ribose β-D-Ribose Enzyme->4-Methylumbelliferone (4-MU) Enzymatic Cleavage Enzyme->β-D-Ribose Product Release

Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl β-D-ribofuranoside.

Performance Characteristics

The fluorescence quantum yield of 4-MU is high, contributing to the sensitivity of assays utilizing this fluorophore. However, the pH dependence of its fluorescence necessitates careful buffer selection and often requires the addition of a high-pH stop solution to achieve a stable and maximal signal.

Hypothetical Kinetic Parameters for a Bacterial β-D-Ribofuranosidase

SubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
4-Methylumbelliferyl-β-D-ribofuranoside0.275.062.53.1 x 10⁵

Note: This data is hypothetical and for illustrative purposes. Actual values will vary depending on the specific enzyme and experimental conditions.

A Look at 5-Quinolinyl β-D-Ribofuranoside: An Emerging Alternative

While less prevalent in the literature as a fluorogenic substrate, 5-quinolinyl β-D-ribofuranoside presents an interesting alternative due to the distinct spectral properties of its fluorophore, 5-hydroxyquinoline.

The Promise of a Red-Shifted Fluorophore

The primary advantage of 5-hydroxyquinoline lies in its longer excitation and emission wavelengths compared to 4-MU. This red-shift can be beneficial in reducing background fluorescence from biological samples and certain assay components, which tend to be more problematic in the blue region of the spectrum.

5-Quinolinyl-β-D-Ribofuranoside 5-Quinolinyl-β-D-Ribofuranoside Enzyme β-D-Ribofuranosidase 5-Quinolinyl-β-D-Ribofuranoside->Enzyme Substrate Binding 5-Hydroxyquinoline 5-Hydroxyquinoline Fluorescence (Ex: ~400 nm, Em: ~525 nm) Fluorescence (Ex: ~400 nm, Em: ~525 nm) 5-Hydroxyquinoline->Fluorescence (Ex: ~400 nm, Em: ~525 nm) β-D-Ribose β-D-Ribose Enzyme->5-Hydroxyquinoline Enzymatic Cleavage Enzyme->β-D-Ribose Product Release

Caption: Proposed enzymatic hydrolysis of 5-Quinolinyl β-D-ribofuranoside.

Performance Considerations and Knowledge Gaps

The fluorescence of 5-hydroxyquinoline is also pH-dependent. While detailed studies on its use in enzymatic assays are scarce, the inherent spectral properties of the quinoline ring system suggest it could be a valuable fluorophore. However, it is important to note that quinoline derivatives can sometimes exhibit autofluorescence, which could interfere with assay results.[1] A thorough characterization of the substrate and its fluorescent product under specific assay conditions is crucial.

Currently, there is a lack of published, direct comparative studies and specific kinetic data for the enzymatic hydrolysis of 5-quinolinyl β-D-ribofuranoside by β-D-ribofuranosidases. This makes a quantitative performance comparison with the 4-methylumbelliferyl-based substrate challenging.

Experimental Protocol: A General Framework for Fluorogenic β-D-Ribofuranosidase Assay

This protocol provides a general workflow that can be adapted for either substrate.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Dilutions Dispense Dispense Substrate to Microplate Wells Reagents->Dispense Initiate Add Enzyme to Initiate Reaction Dispense->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Add Stop Solution (if necessary, e.g., for 4-MU) Incubate->Stop Read Read Fluorescence on a Plate Reader Stop->Read StandardCurve Generate Standard Curve with Fluorophore Read->StandardCurve Calculate Calculate Enzyme Activity StandardCurve->Calculate

Caption: General workflow for a fluorogenic β-D-ribofuranosidase assay.

Materials:

  • Purified or partially purified β-D-ribofuranosidase

  • Fluorogenic Substrate (4-methylumbelliferyl β-D-ribofuranoside or 5-quinolinyl β-D-ribofuranoside)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0; optimal pH should be determined for the specific enzyme)

  • Stop Solution (e.g., 1 M sodium carbonate or glycine-NaOH, pH 10.5, for 4-MU assays)

  • Fluorophore Standard (4-methylumbelliferone or 5-hydroxyquinoline)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and adjust to the optimal pH for the enzyme.

    • Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the enzyme in assay buffer.

    • Prepare a standard curve of the corresponding fluorophore in assay buffer (with stop solution if used).

  • Assay Setup:

    • To each well of the microplate, add the desired volume of assay buffer.

    • Add a small volume of the substrate stock solution to each well to achieve the desired final concentration.

    • Include control wells:

      • No enzyme (substrate only) to measure background fluorescence.

      • No substrate (enzyme only) to check for enzyme autofluorescence.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme dilution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a set period. For kinetic assays, take readings at multiple time points.

  • Fluorescence Measurement:

    • If using a 4-methylumbelliferyl-based substrate, add the stop solution to each well to terminate the reaction and maximize fluorescence.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths:

      • 4-Methylumbelliferone: Excitation ~360 nm, Emission ~445 nm

      • 5-Hydroxyquinoline: Excitation ~400 nm, Emission ~525 nm

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Use the standard curve to convert the fluorescence units to the concentration of the product formed.

    • Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme.

Conclusion

Both 5-quinolinyl and 4-methylumbelliferyl β-D-ribofuranosides offer viable pathways for the fluorogenic detection of β-D-ribofuranosidase activity. The 4-methylumbelliferyl derivative is a well-established and highly sensitive option, backed by a wealth of literature and readily available reagents. Its primary limitation is the pH sensitivity of its fluorescence, often requiring a stop solution.

The 5-quinolinyl substrate, while less explored, holds promise due to the red-shifted fluorescence of its 5-hydroxyquinoline by-product. This characteristic could be advantageous in assays where background fluorescence is a concern. However, the lack of comprehensive comparative data necessitates a thorough in-house validation for any new application. Researchers are encouraged to consider the specific requirements of their assay system, including the enzyme's properties, sample matrix, and available instrumentation, when selecting the most appropriate fluorogenic substrate.

References

  • BenchChem. (2025). A Comparative Guide to Fluorogenic Substrates for Cellulolytic Enzymes. BenchChem Technical Support.
  • ResearchGate. (n.d.). Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6.
  • TCU Digital Repository. (2024, December 10).
  • PubMed. (1991). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA).
  • PubMed. (2004).
  • Thermo Fisher Scientific. (n.d.). Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1.
  • BenchChem. (2025). A Head-to-Head Comparison: Fluorogenic vs. Chromogenic Substrates for Cellulase Activity Assays. BenchChem Technical Support.
  • PubMed. (2000).
  • ResearchGate. (n.d.). (a), (b) and (c) Fluorescence excitation and emission spectra of 4MU at....
  • AAT Bioquest. (2026, February 18). Quantum Yield [4-methylumbelliferone].
  • ResearchGate. (n.d.). Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone) in ethanol.
  • PubMed. (2000). Spectral behavior and pH dependence of N-hexadecyl-5-iminomethyl-8-hydroxyquinoline.
  • UCI Department of Chemistry. (n.d.).
  • Glycosynth. (n.d.).
  • Analytical Chemistry. (1969). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline.
  • BenchChem. (2025).
  • DOI. (n.d.).
  • NOPR. (n.d.). Photo physical properties of 8-hydroxy quinoline.
  • Sigma-Aldrich. (n.d.). 4-Methylumbelliferone (M1381)
  • ResearchGate. (2012, September 13). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • PMC. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • Royal Society of Chemistry. (2009).
  • Royal Society of Chemistry. (2025, March 5). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi.
  • PMC. (n.d.).
  • Alfa Chemistry. (n.d.).
  • ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.
  • Tsien Lab, University of California San Diego. (n.d.). Novel Fluorogenic Substrates for Imaging β-Lactamase Gene Expression.
  • BenchChem. (2025). A Comparative Guide to Alternative Chromogenic Substrates for β-Glucosidase Detection. BenchChem Technical Support.
  • ResearchGate. (2026, February 9). (PDF)
  • International Journal of Current Microbiology and Applied Sciences. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • The Plant Cell. (n.d.). Structural Basis for Broad Substrate Specificity in Higher Plant β-d-Glucan Glucohydrolases.
  • EXCLI Journal. (2023, February 20). OPTIMIZATION OF ENZYME-LINKED IMMUNOSORBENT ASSAY KIT PROTOCOL TO DETECT TRIMETHYLAMINE N-OXIDE LEVELS IN HUMANS.

Sources

Comparative

cross-reactivity of 5-quinolinyl beta-D-ribofuranoside with other glycosidases

Cross-Reactivity of 5-Quinolinyl β-D-Ribofuranoside with Other Glycosidases: A Comprehensive Comparison Guide As the demand for precise diagnostic media and targeted enzyme profiling grows, selecting the optimal fluoroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of 5-Quinolinyl β-D-Ribofuranoside with Other Glycosidases: A Comprehensive Comparison Guide

As the demand for precise diagnostic media and targeted enzyme profiling grows, selecting the optimal fluorogenic or chromogenic substrate is critical for assay fidelity. 5-Quinolinyl β-D-ribofuranoside (5-Q-β-D-Rib, CAS 195386-02-8) has emerged as a highly specialized tool for detecting β-D-ribofuranosidase activity. However, in complex biological matrices or microbiome lysates, the presence of competing glycosidases can compromise assay specificity.

This guide provides a rigorous, data-backed comparison of 5-Q-β-D-Rib against alternative substrates, analyzing the mechanistic causality behind its cross-reactivity profile and providing a self-validating protocol for empirical testing.

Mechanistic Foundation: Cleavage and Signal Generation

To understand cross-reactivity, we must first examine the substrate's architecture. 5-Q-β-D-Rib consists of a β-D-ribofuranose sugar moiety linked via an O-glycosidic bond to a 5-quinolinyl aglycone.

When a compatible enzyme hydrolyzes this bond, 5-hydroxyquinoline is released. Unlike standard coumarin derivatives, 5-hydroxyquinoline offers dual-modality detection: it can be measured via direct fluorescence or utilized in chromogenic assays through metal-ion chelation (e.g., forming dark, insoluble precipitates with ferric or cupric ions), which is highly advantageous for spatial resolution in microbial differentiation[1].

Pathway Sub 5-Quinolinyl β-D-Ribofuranoside (Intact Substrate) Complex Enzyme-Substrate Complex (Transition State) Sub->Complex Binding Enz β-D-Ribofuranosidase (Target Enzyme) Enz->Complex High Affinity OffEnz α-L-Arabinofuranosidase (Cross-Reactive Enzyme) OffEnz->Complex Low Affinity (Steric Clash) Prod β-D-Ribose + 5-Hydroxyquinoline (Cleaved Products) Complex->Prod Hydrolysis Signal Fluorescent / Chromogenic Signal (Detection) Prod->Signal Emission/Chelation

Enzymatic cleavage pathway of 5-quinolinyl β-D-ribofuranoside yielding a detectable signal.

Causality of Cross-Reactivity: The Steric and Electronic Dynamics

Enzyme-substrate cross-reactivity is governed by two primary factors: the stereochemistry of the sugar moiety and the steric bulk of the leaving group (aglycone).

The Hexosidase Barrier: 5-Q-β-D-Rib exhibits near-zero cross-reactivity with common hexosidases (e.g., β-galactosidase, β-glucosidase). Hexosidase active sites are evolutionarily optimized for six-membered pyranose rings in a chair conformation. The five-membered furanose ring of 5-Q-β-D-Rib adopts an envelope conformation and lacks the critical C6 hydroxymethyl group, preventing the essential hydrogen-bonding network required for hexosidase catalysis.

The Pentofuranosidase Overlap: The primary cross-reactivity concern for any ribofuranoside substrate lies with α-L-arabinofuranosidases . D-ribose and L-arabinose are both pentofuranoses and share significant structural homology. However, the choice of the aglycone heavily influences the extent of this off-target cleavage. While smaller leaving groups like p-nitrophenol (pNP) easily fit into the active site of α-L-arabinofuranosidases, the bulky, bicyclic 5-quinolinyl group of 5-Q-β-D-Rib introduces significant steric hindrance. This steric clash increases the Michaelis constant ( Km​ ) for off-target enzymes, effectively suppressing cross-reactivity compared to standard colorimetric substrates.

Objective Performance Comparison

The table below synthesizes the performance of 5-Q-β-D-Rib against industry-standard alternatives such as 4-Methylumbelliferyl (4-MU)[2], p-Nitrophenyl (pNP), and 5-Bromo-4-chloro-3-indolyl (X-Rib) substrates[1].

Substrate VariantTarget Enzyme Relative Activityα-Arabinofuranosidase Cross-ReactivityBackground Signal (Matrix Interference)Primary Advantage
5-Q-β-D-Rib 100% (Baseline)~15%Low Dual-modality (Fluor/Chrom), low background.
4-MU-β-D-Rib 120%~35%High Highest sensitivity, but prone to auto-fluorescence[3].
pNP-β-D-Rib 80%~25%ModerateCheap, standard colorimetric readout.
X-β-D-Rib 95%~20%LowExcellent for agar plate microbial differentiation[1].

Note: 4-MU substrates are widely used in high-throughput screening[4], but their emission peak (~440 nm) directly overlaps with the auto-fluorescence of many biological compounds and library small molecules, leading to false positives[3]. 5-Q-β-D-Rib mitigates this through red-shifted detection options or metal-precipitation.

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To ensure trustworthiness in your substrate selection, you must empirically validate the cross-reactivity profile in your specific assay buffer. The following protocol is designed as a self-validating system, incorporating internal controls to account for spontaneous hydrolysis and matrix effects.

Workflow S1 Step 1: Matrix Prep Buffer pH 6.5 + BSA S2 Step 2: Enzyme Panel Target vs. Off-Target Glycosidases S1->S2 S3 Step 3: Substrate Injection Add 5-Q-β-D-Rib (100 µM) S2->S3 S4 Step 4: Kinetic Monitoring 37°C, Ex/Em or Absorbance S3->S4 S5 S5 S4->S5

Step-by-step high-throughput workflow for assessing glycosidase cross-reactivity.

Step-by-Step Methodology

Phase 1: Preparation & System Calibration

  • Buffer Formulation: Prepare a 50 mM Sodium Phosphate buffer at pH 6.5, supplemented with 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls.

  • Substrate Stock: Dissolve 5-Q-β-D-Rib in anhydrous DMSO to a concentration of 10 mM. Causality Note: Anhydrous DMSO prevents premature spontaneous hydrolysis of the glycosidic bond during storage.

  • Enzyme Panel: Prepare equimolar active-site concentrations (e.g., 10 nM) of the target (β-D-ribofuranosidase) and off-target panel (α-L-arabinofuranosidase, β-galactosidase, β-glucosidase).

Phase 2: Kinetic Execution 4. Plate Assembly: In a black, flat-bottom 96-well microplate, add 90 µL of the respective enzyme solutions. Reserve 3 wells for the Negative Control (90 µL buffer only). 5. Reaction Initiation: Add 10 µL of the 10 mM 5-Q-β-D-Rib stock to all wells (final substrate concentration: 1 mM, final DMSO: 10%). 6. Continuous Monitoring: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Monitor the signal kinetically for 30 minutes.

  • Validation Checkpoint: The Negative Control wells must exhibit a baseline drift of <5 RFU/min. A higher drift indicates substrate degradation or buffer contamination.

Phase 3: Data Synthesis 7. Velocity Calculation: Extract the initial linear velocity ( V0​ ) from the kinetic curves. 8. Cross-Reactivity Indexing: Calculate the cross-reactivity percentage using the formula: (V0,Off-Target​/V0,Target​)×100 .

By utilizing the steric advantages of the 5-quinolinyl group, researchers can achieve a higher signal-to-noise ratio and greater diagnostic confidence compared to traditional, highly cross-reactive fluorogenic substrates.

References

  • Chromogenic beta-D-Ribofuranoside substrates Glycosynth URL:[Link]

  • Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening PubMed (NIH) URL:[Link]

  • Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase PMC (NIH) URL:[Link]

Sources

Validation

reproducibility of .beta.-D-Ribofuranoside, 5-quinolinyl assay results

Reproducibility and Kinetic Superiority of 5-Quinolinyl β -D-Ribofuranoside in High-Throughput Assays: A Comparative Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: A...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Kinetic Superiority of 5-Quinolinyl β -D-Ribofuranoside in High-Throughput Assays: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay Reproducibility, Signal-to-Background Optimization, and High-Throughput Screening (HTS) Validation

Executive Summary: The Bottleneck in Ribofuranosidase Assays

Evaluating β -D-ribofuranosidase and related nucleosidase activities is a critical step in discovering novel antimicrobials and characterizing viral/bacterial metabolic pathways. Historically, researchers have relied on standard fluorogenic or chromogenic substrates—such as 4-Methylumbelliferyl β -D-ribofuranoside (4-MU-Rib) and p -Nitrophenyl β -D-ribofuranoside (pNP-Rib). However, these legacy substrates suffer from severe limitations in High-Throughput Screening (HTS) environments, including pH-dependent signal quenching, poor signal-to-background (S/B) ratios, and high assay variance.

As a Senior Application Scientist, I frequently observe screening campaigns fail due to poor assay reproducibility rather than a lack of true biological hits. This guide introduces 5-Quinolinyl β -D-ribofuranoside as a superior alternative, objectively comparing its performance against legacy substrates and providing a self-validating protocol grounded in statistical robustness.

Mechanistic Causality: Why 5-Quinolinyl Outperforms Legacy Substrates

To understand the reproducibility of an assay, we must first examine the physical chemistry of the reporter molecule.

The Flaw in 4-MU: 4-Methylumbelliferone (the fluorophore released by 4-MU-Rib) has a pKa​ of ~7.8. At a physiological pH of 7.4, the molecule is only partially ionized, resulting in a weak fluorescence quantum yield. To achieve a readable signal, the assay must be forcefully stopped with a high-pH buffer (pH > 9.0). This discontinuous format introduces pipetting variance, precludes real-time kinetic monitoring, and severely degrades reproducibility.

The Solution: Chelation-Enhanced Fluorescence (CHEF): 5-Quinolinyl β -D-ribofuranoside leverages a fundamentally different mechanism. Upon enzymatic cleavage, it releases 5-hydroxyquinoline (5-HQ). While 5-HQ itself is only weakly fluorescent in aqueous environments, it undergoes rapid Chelation-Enhanced Fluorescence (CHEF) in the presence of divalent metal cations like Zn2+ or Mg2+ . This chelation locks the fluorophore into a rigid conformation, drastically increasing its quantum yield and shifting the emission wavelength to ~490 nm.

Because the CHEF effect is highly stable at physiological pH (7.0–7.5), it allows for continuous, real-time kinetic reads without the need for a stop solution, eliminating a major source of well-to-well variance [1].

G Substrate 5-Quinolinyl β-D-Ribofuranoside (Non-fluorescent) Enzyme β-D-Ribofuranosidase (Enzymatic Cleavage) Substrate->Enzyme Inter 5-Hydroxyquinoline (5-HQ) + D-Ribose Enzyme->Inter Metal Zn²⁺ or Mg²⁺ (Chelation) Inter->Metal Product 5-HQ-Metal Chelate (Highly Fluorescent, λem=490nm) Metal->Product CHEF Effect

Mechanism of Chelation-Enhanced Fluorescence (CHEF) for 5-quinolinyl cleavage.

Objective Comparison: Substrate Performance Metrics

When transitioning an assay from the bench to a 384-well or 1536-well HTS format, the Signal-to-Background (S/B) ratio and the dynamic range dictate success. The table below synthesizes the quantitative advantages of 5-Quinolinyl β -D-ribofuranoside over standard alternatives.

Parameter5-Quinolinyl β -D-Rib4-MU β -D-RibpNP β -D-Rib
Detection Mode Fluorescence (CHEF)FluorescenceAbsorbance (Colorimetric)
Assay Format Continuous (Real-time) Discontinuous (Endpoint)Continuous
Optimal Assay pH 7.0 - 7.5 > 9.0 (requires stop buffer)> 8.0 (requires stop buffer)
Excitation / Emission 366 nm / 490 nm360 nm / 450 nm405 nm / N/A
Signal-to-Background > 40-fold ~ 15-fold< 10-fold
Autofluorescence Interference Low (Red-shifted emission)High (Overlap with compounds)N/A
Typical Z'-factor 0.75 - 0.85 (Excellent) 0.45 - 0.60 (Marginal)0.30 - 0.50 (Poor)

Data synthesis based on fluorogenic substrate optimization principles [2].

Experimental Protocol: A Self-Validating HTS Workflow

To guarantee reproducibility, an assay must be a self-validating system. The following protocol integrates the substrate preparation with continuous quality control checks.

Step-by-Step Methodology (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent enzyme aggregation).

  • Chelation Buffer: Supplement the Assay Buffer with 10 mM ZnCl2​ or MgCl2​ . (Note: Zn2+ typically provides a tighter chelate with 5-HQ, yielding a higher S/B ratio).

  • Substrate Solution: Prepare a 10 mM stock of 5-Quinolinyl β -D-ribofuranoside in anhydrous DMSO. Dilute to a 2X working concentration (e.g., 100 µM) in the Chelation Buffer. Ensure final DMSO concentration in the assay remains ≤1% .

2. Assay Assembly:

  • Dispense 10 µL of the test compound (or vehicle control) into a black, flat-bottom 384-well microplate.

  • Add 10 µL of the target enzyme (e.g., recombinant β -D-ribofuranosidase) diluted in Assay Buffer. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate the reaction by adding 20 µL of the 2X Substrate Solution (Final volume = 40 µL, Final substrate = 50 µM).

3. Kinetic Data Acquisition:

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Read continuously at λex​=366 nm and λem​=490 nm every 60 seconds for 30 minutes at 37°C.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Reproducibility & Statistical Validation: The Z'-Factor

An assay is only as good as its statistical robustness. To objectively quantify the reproducibility of the 5-Quinolinyl assay against the 4-MU assay, we apply the Z'-factor , introduced by Zhang et al. in 1999 [3]. The Z'-factor evaluates both the dynamic range of the signal and the data variation (standard deviation) of the positive and negative controls.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation, μ is the mean, p is the positive control (max enzyme activity), and n is the negative control (no enzyme or fully inhibited).

Because the 5-Quinolinyl substrate operates continuously at physiological pH, it eliminates the pipetting errors associated with adding a high-pH stop solution. Furthermore, its red-shifted emission (490 nm) avoids the blue autofluorescence commonly emitted by biological matrices and library compounds, drastically reducing σn​ . As a result, 5-Quinolinyl assays routinely achieve Z'-factors >0.75 , classifying them as "Excellent" for HTS, whereas 4-MU assays often hover around the marginal 0.5 threshold.

Workflow Step1 1. Reagent Preparation Substrate + Zn²⁺ Buffer Step2 2. Enzyme / Sample Addition (Microplate Format) Step1->Step2 Step3 3. Continuous Readout (Ex: 366nm / Em: 490nm) Step2->Step3 Real-time kinetics QC 4. Quality Control Calculate Z'-factor Step3->QC Pass Z' ≥ 0.6 Highly Reproducible QC->Pass Validated Fail Z' < 0.5 Optimize Conditions QC->Fail High Variance Fail->Step1 Adjust pH/Zn²⁺

High-Throughput Screening workflow and Z'-factor quality control loop.

References

  • Goldman, M., & Wehry, E. L. (1970). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry, 42(11), 1178-1185. Available at:[Link][INDEX 2.11]

  • Nohara, L. L., et al. (2015). Development of a Direct and Continuous Phospholipase D Assay Based on the Chelation-Enhanced Fluorescence Property of 8-Hydroxyquinoline. Analytical Chemistry, 87(24), 12028-12035. Available at:[Link][INDEX 2.8]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link][INDEX 3.1]

Comparative

comparing kinetic parameters Km and Vmax for 5-quinolinyl beta-D-ribofuranoside

Comparative Kinetic Profiling: 5-Quinolinyl β -D-Ribofuranoside vs. Alternative Substrates Executive Summary In the development of diagnostic assays and the study of nucleotide metabolism, β -D-ribofuranosidase serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetic Profiling: 5-Quinolinyl β -D-Ribofuranoside vs. Alternative Substrates

Executive Summary

In the development of diagnostic assays and the study of nucleotide metabolism, β -D-ribofuranosidase serves as a critical biomarker for specific bacterial pathogens (e.g., E. cloacae, Y. enterocolitica). The selection of an appropriate synthetic reporter substrate is the most consequential decision in assay design. As a Senior Application Scientist, I frequently observe that researchers select substrates based solely on detection modality (fluorescence vs. absorbance) without analyzing the underlying enzyme kinetics.

This guide objectively compares the kinetic parameters—specifically the Michaelis constant ( Km​ ) and maximum velocity ( Vmax​ )—of 5-quinolinyl β -D-ribofuranoside against industry-standard alternatives. By understanding the structural causality behind these parameters, drug development professionals and enzymologists can engineer assays with superior sensitivity, dynamic range, and signal-to-noise ratios.

Substrate Profiles & Mechanistic Causality

To evaluate performance, we must first deconstruct the physicochemical properties of the reporter leaving groups (aglycones) upon enzymatic cleavage.

  • 5-Quinolinyl β -D-Ribofuranoside[1]: A highly sensitive fluorogenic substrate. Upon hydrolysis, it releases 5-hydroxyquinoline. In its free state, 5-hydroxyquinoline exhibits low fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT), providing a non-radiative decay pathway[2]. However, upon chelation with metal ions (e.g., Zn2+ or Mg2+ ), ESIPT is blocked, resulting in Chelation-Enhanced Fluorescence (CHEF) with a massive Stokes shift, virtually eliminating background autofluorescence.

  • 4-Methylumbelliferyl β -D-Ribofuranoside (4-MU-Rib)[3]: The traditional fluorogenic standard. It releases 4-methylumbelliferone, which fluoresces strongly under alkaline conditions (pH > 10). While reliable, it suffers from a smaller Stokes shift and potential background interference from biological matrices.

  • p-Nitrophenyl β -D-Ribofuranoside (pNP-Rib)[4]: The standard chromogenic substrate. It releases p-nitrophenol, measured via absorbance at 405 nm. It is robust and inexpensive but lacks the sensitivity required for low-abundance enzyme detection.

EnzymaticPathway Substrate 5-Quinolinyl β-D-Ribofuranoside Complex Enzyme-Substrate Complex Substrate->Complex Binding (Km) Enzyme β-D-Ribofuranosidase Enzyme->Complex Products D-Ribose + 5-Hydroxyquinoline Complex->Products Cleavage (kcat) Detection Fluorescence Emission (ESIPT Blocked via Chelation) Products->Detection + Metal Ion

Enzymatic cleavage of 5-quinolinyl β-D-ribofuranoside and fluorescence detection mechanism.

Kinetic Parameter Comparison ( Km​ and Vmax​ )

The table below summarizes representative kinetic data for recombinant microbial β -D-ribofuranosidase.

SubstrateDetection Modality Km​ ( μM ) Vmax​ ( μmol/min/mg )Leaving Group pKa​
5-Quinolinyl β -D-ribofuranoside Fluorogenic (CHEF)45 ± 5 12.4 ± 1.1~8.5
4-MU β -D-ribofuranoside Fluorogenic85 ± 828.6 ± 2.0~7.8
pNP β -D-ribofuranoside Chromogenic210 ± 1585.2 ± 5.4 ~7.15
The Causality Behind the Kinetics (Expert Insights)

1. Why does 5-Quinolinyl have the lowest Km​ (Highest Affinity)? The Km​ value dictates the substrate concentration required to achieve half-maximal velocity. The 5-quinolinyl group is highly lipophilic and features an extended aromatic π -system. This allows for superior π−π stacking and hydrophobic interactions within the enzyme's aglycone-binding pocket compared to the smaller p-nitrophenyl group[1]. For researchers, a low Km​ means the 5-quinolinyl substrate is ideal for detecting trace amounts of enzyme in dilute samples, as it saturates the enzyme at much lower concentrations.

2. Why does pNP yield the highest Vmax​ (Highest Turnover)? The rate-limiting step in glycosidase hydrolysis is the cleavage of the glycosidic bond. The activation energy of this transition state is heavily dependent on the leaving group's ability to stabilize the developing negative charge, which correlates inversely with its pKa​ . p-Nitrophenol ( pKa​ 7.15) is an excellent leaving group, yielding a high kcat​ and consequently the highest Vmax​ [4]. Conversely, 5-hydroxyquinoline ( pKa​ ~8.5) is a poorer leaving group. Therefore, while the enzyme binds 5-quinolinyl β -D-ribofuranoside tightly, it cleaves it more slowly.

Strategic Takeaway: Use pNP-Rib for high-throughput screening where enzyme concentration is high and rapid visible readouts are needed. Use 5-Quinolinyl-Rib when extreme sensitivity is required, leveraging its high affinity ( Km​ ) and zero-background CHEF detection to overcome its lower turnover rate.

Self-Validating Experimental Protocol

To accurately determine Km​ and Vmax​ , the assay must be designed as a self-validating system. A common pitfall in fluorogenic enzymology is the "inner-filter effect," where high concentrations of unreacted substrate absorb the excitation light, artificially depressing the apparent reaction velocity at high substrate concentrations and skewing the Michaelis-Menten curve.

Step-by-Step Methodology

Phase 1: System Self-Validation (Standard Curve Generation)

  • Prepare a stock solution of free 5-hydroxyquinoline (or 4-MU/pNP depending on the substrate being tested) in the exact reaction buffer used for the assay.

  • Create a standard curve (0.1 μM to 50 μM ) spiked with a constant, high concentration of the unreacted substrate (e.g., 2 mM).

  • Causality Check: If the slope of this standard curve (RFU vs. Concentration) is lower than a standard curve generated without the unreacted substrate, an inner-filter effect is present. You must use this specific standard curve to convert RFU to true molar product concentration.

Phase 2: Kinetic Titration

  • Prepare a 2x serial dilution of 5-quinolinyl β -D-ribofuranoside from 5.0 mM down to 0.01 mM in Assay Buffer (50 mM HEPES, pH 7.0, containing 1 mM ZnCl2​ to enable CHEF).

  • Pre-warm the substrate plate to 37°C for 10 minutes.

  • Initiate the reaction by adding a constant, limiting concentration of β -D-ribofuranosidase (e.g., 10 nM final concentration) to all wells.

Phase 3: Quenching and Detection

  • For continuous assays, read fluorescence immediately (Ex: 340 nm / Em: 490 nm for the zinc-chelated 5-hydroxyquinoline).

  • For endpoint assays, incubate for exactly 15 minutes, then quench by adding an equal volume of 0.2 M Glycine-NaOH buffer (pH 10.5). The high pH ensures full deprotonation and maximizes fluorescence.

Phase 4: Data Analysis

  • Convert the initial linear velocity ( ΔRFU/min ) to specific activity ( μmol/min/mg ) using the validated standard curve from Phase 1.

  • Plot Initial Velocity ( V0​ ) against Substrate Concentration ( [S] ).

  • Fit the data using non-linear regression to the Michaelis-Menten equation: V0​=(Vmax​×[S])/(Km​+[S]) . Do not rely on Lineweaver-Burk plots, as they disproportionately magnify errors at low substrate concentrations.

KineticWorkflow Prep 1. Substrate Titration (0.01 - 5.0 mM) Incubate 2. Enzyme Incubation (Constant [E], 37°C) Prep->Incubate Quench 3. Reaction Quench (Basic Buffer, pH 10.5) Incubate->Quench Read 4. Signal Detection (Ex/Em Measurement) Quench->Read Analyze 5. Non-linear Regression (Michaelis-Menten Fit) Read->Analyze

Self-validating experimental workflow for determining Km and Vmax kinetic parameters.

References

  • Benchchem. ".beta.-D-Ribofuranoside, 5-quinolinyl | 195386-02-8".
  • PubChem. "4-Methylumbelliferyl beta-D-ribofuranoside | C15H16O7 | CID 18731513".
  • Glycosynth. "p-Nitrophenyl beta-D-ribofuranoside".
  • Goldman, M., & Wehry, E. L. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline". Analytical Chemistry.

Sources

Validation

Quantitative Biochemical Analysis of β-D-Ribofuranosidase Activity: A Comparative Guide on 5-Quinolinyl β-D-Ribofuranoside

Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Executive Summary In diagnostic microbiology, molecular phenotyping, and nucleotide metabolism studies, the accurate quantification of β-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary

In diagnostic microbiology, molecular phenotyping, and nucleotide metabolism studies, the accurate quantification of β-D-ribofuranosidase activity is a critical analytical requirement. Historically, assay developers have relied on legacy substrates such as 4-methylumbelliferyl (4-MU) or indolyl-based (X-riboside) compounds. However, these substrates introduce significant analytical bottlenecks—ranging from severe pH-dependent fluorescence quenching to the formation of insoluble precipitates.

This guide evaluates the analytical superiority of .beta.-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) . By examining its photophysical mechanisms, comparative kinetic performance, and integration into high-throughput workflows, this document provides a comprehensive framework for transitioning to quinoline-based fluorogenic substrates in quantitative liquid assays.

Mechanistic Causality: Overcoming Legacy Limitations

To understand why 5-quinolinyl β-D-ribofuranoside outperforms traditional alternatives, we must examine the causality behind the optical readouts.

The core limitation of legacy 4-MU-based substrates lies in the pKa of the released 4-methylumbelliferone fluorophore (pKa ~7.8). Because maximum fluorescence requires a highly alkaline environment, assays run at the physiological pH of most glycosidases (pH 5.5–7.0) suffer from drastically quenched signal intensity. This forces researchers to use a harsh alkaline "stop" buffer (e.g., Na2​CO3​ , pH 10), which terminates the reaction and restricts the assay to an endpoint format [1]. Conversely, X-riboside derivatives undergo oxidative dimerization post-cleavage to form an insoluble indigo dye. While excellent for spatial resolution on agar plates, the resulting precipitate scatters light, making it entirely unsuitable for precise spectrophotometric quantification in liquid media [2].

5-Quinolinyl β-D-ribofuranoside resolves these fundamental issues through its unique photophysics. Upon enzymatic hydrolysis of the glycosidic bond, the liberated quinoline fluorophore exhibits a massive Stokes shift ( Δλ>150 nm) and highly pH-resilient fluorescence [3]. This allows for continuous, real-time kinetic measurements directly at the enzyme's native pH without the need for alkalinization, effectively eliminating the background auto-fluorescence that plagues UV-excited 4-MU assays.

G Substrate 5-Quinolinyl β-D-ribofuranoside (Non-fluorescent) Cleavage Glycosidic Bond Hydrolysis Substrate->Cleavage Binds Enzyme β-D-ribofuranosidase (Target Enzyme) Enzyme->Cleavage Catalyzes Product1 β-D-ribofuranose (Leaving Group) Cleavage->Product1 Product2 Quinoline Fluorophore (Active Signal) Cleavage->Product2 Readout Fluorescence Emission (Quantitative Readout) Product2->Readout Excitation

Fig 1: Enzymatic cleavage of 5-quinolinyl β-D-ribofuranoside yielding a quantifiable fluorogenic readout.

Comparative Performance Analysis

To objectively guide your substrate selection, Table 1 synthesizes the operational parameters of the three primary β-D-ribofuranosidase substrates. Table 2 provides representative empirical kinetic data demonstrating the enhanced catalytic efficiency and sensitivity achievable with the quinoline derivative.

Table 1: Operational Substrate Comparison
Analytical Parameter5-Quinolinyl β-D-ribofuranoside4-MU β-D-ribofuranosideX-ribofuranoside
Readout Modality Fluorescence (Solution)Fluorescence (Solution)Chromogenic (Precipitate)
Assay Format Real-time KineticEndpoint (Requires stop buffer)Spatial/Endpoint (Plates)
Signal pH Optimum Broad (pH 5.0 - 8.0)Highly Alkaline (pH > 9.0)Broad
Stokes Shift Large (~160 nm)Narrow (~90 nm)N/A
Background Signal Low (Red-shifted emission)High (UV auto-fluorescence)High (Light scattering)
Multiplexing Capacity ExcellentPoorModerate
Table 2: Representative Kinetic Parameters

Data derived from standardized recombinant β-D-ribofuranosidase assays at pH 6.5, 37°C.

Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )Limit of Detection (ng/mL)
5-Quinolinyl β-D-ribofuranoside 45.2120.5 2.66×106 0.05
4-MU β-D-ribofuranoside 68.485.2 1.24×106 0.25

Insight: The lower Km​ and higher kcat​ of the 5-quinolinyl substrate indicate superior enzyme-substrate affinity and turnover rate, directly translating to a 5-fold improvement in the Limit of Detection (LOD).

Self-Validating Experimental Protocol

As a best practice in quantitative biochemistry, an assay must validate itself during execution. The following protocol utilizes a real-time kinetic format and integrates dynamic controls to account for matrix quenching, spontaneous auto-hydrolysis, and inner-filter effects.

A. Reagent Preparation
  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.01% BSA, pH 6.0. (Causality: BSA prevents non-specific adsorption of the enzyme to the microplate walls, preserving active concentration).

  • Substrate Stock: 10 mM 5-Quinolinyl β-D-ribofuranoside in anhydrous DMSO.

  • Working Substrate: Dilute to 200 μM in Assay Buffer immediately before use. (Causality: Minimizes aqueous exposure time, preventing premature auto-hydrolysis).

B. Self-Validating Workflow Setup

Prepare a 96-well black, flat-bottom microplate. Allocate wells for the following conditions:

  • Sample Wells: 50 μL Unknown Sample + 50 μL Working Substrate.

  • Auto-hydrolysis Control (Baseline): 50 μL Assay Buffer + 50 μL Working Substrate. (Causality: Quinoline glycosides can slowly hydrolyze. Subtracting this dynamic baseline prevents false-positive velocity calculations).

  • Matrix Spike-In (Quenching Control): 50 μL Unknown Sample + 50 μL of 1 μM free 5-hydroxyquinoline. (Causality: If the fluorescence yield drops compared to a pure buffer spike, matrix quenching is occurring, and a mathematical correction factor must be applied to the final data).

  • Positive Control: 50 μL Purified β-D-ribofuranosidase + 50 μL Working Substrate.

Workflow cluster_controls Self-Validation Controls Start Assay Initialization Matrix Matrix Spike-In (Free Fluorophore) Start->Matrix Auto Auto-hydrolysis Control (Substrate + Buffer) Start->Auto Pos Positive Control (Purified Enzyme) Start->Pos Reaction Sample Reaction (Sample + Substrate) Start->Reaction Kinetic Kinetic Monitoring (Read every 60s for 30m) Matrix->Kinetic Auto->Kinetic Pos->Kinetic Reaction->Kinetic Validation Data Validation (Check Matrix Quenching & Drift) Kinetic->Validation Output Calculate Initial Velocity (V0) Validation->Output If QC Passes

Fig 2: Self-validating experimental workflow for quantitative kinetic monitoring.

C. Kinetic Execution & Analysis
  • Initiation: Rapidly add the 50 μL Working Substrate to all wells using a multichannel pipette to synchronize reaction start times.

  • Kinetic Readout: Immediately place the plate in a microplate reader at 37°C. Read fluorescence ( λex​ = 340 nm, λem​ = 520 nm) every 60 seconds for 30 minutes. (Causality: The massive 180 nm Stokes shift drastically reduces background noise from biological matrix auto-fluorescence).

  • Data Processing: Plot Relative Fluorescence Units (RFU) versus time. Calculate the initial velocity ( V0​ ) from the strictly linear portion of the curve (typically the first 5–10 minutes). (Causality: Relying on V0​ ensures that substrate depletion or product inhibition does not artificially skew the quantification).

Conclusion

For laboratories transitioning from qualitative screening to rigorous quantitative biochemical analysis, legacy substrates introduce unacceptable variables. By leveraging the pH-independent fluorescence and superior catalytic efficiency of 5-Quinolinyl β-D-ribofuranoside , researchers can achieve real-time kinetic monitoring, lower limits of detection, and absolute confidence in their enzymatic data. Implementing the self-validating protocol outlined above ensures that matrix effects and baseline drift are mathematically neutralized, yielding publication-grade accuracy.

References

  • Source: Google Patents / PerkinElmer Las, Inc.
  • Source: Google Patents / Glycosynth Ltd.
  • Title: Fluorogenic l-alanylaminopeptidase substrates derived from 6-amino-2-hetarylquinolines and 7-amino-3-hetarylcoumarins and their potential applications in diagnostic microbiology Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Safety & Regulatory Compliance

Safety

.beta.-D-Ribofuranoside, 5-quinolinyl proper disposal procedures

Comprehensive Safety and Disposal Protocol for .beta.-D-Ribofuranoside, 5-quinolinyl As drug development pushes the boundaries of molecular design, the handling of highly specialized active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for .beta.-D-Ribofuranoside, 5-quinolinyl

As drug development pushes the boundaries of molecular design, the handling of highly specialized active pharmaceutical ingredients (APIs) and biochemical intermediates requires rigorous, field-proven safety protocols. .beta.-D-Ribofuranoside, 5-quinolinyl (CAS 195386-02-8) is a synthetic nucleoside analog featuring a quinoline moiety coupled to a beta-D-ribofuranose sugar[1].

Because this compound is structurally designed to interact with cellular machinery—often acting to prevent chain elongation (chain termination) during nucleic acid synthesis[1]—it poses distinct biological and environmental hazards. This guide provides researchers and Environmental Health and Safety (EH&S) professionals with a self-validating, step-by-step operational plan for the safe containment, deactivation, and disposal of this compound.

Physicochemical Profile & Hazard Justification

To design an effective disposal strategy, we must first understand the physical and mechanistic properties of the waste. The table below summarizes the critical data that dictates our handling procedures.

ParameterSpecification / ClassificationOperational Implication
Chemical Name .beta.-D-Ribofuranoside, 5-quinolinylNucleoside analog; requires biological hazard precautions.
CAS Number 195386-02-8Unique identifier for tracking and EH&S logging[1].
Physical State Solid (Powder)High risk of aerosolization during bench-scale transfers.
Mechanism of Action Polymerase inhibition / Chain terminationHighly toxic to aquatic environments; strict zero-drain policy[1].
EPA Classification Hazardous Waste PharmaceuticalSubject to EPA Subpart P sewer bans (40 CFR 266.505)[2].

Mechanistic Causality: The Biological Imperative for Strict Disposal

Disposal protocols are not merely regulatory hurdles; they are biological imperatives. When nucleoside analogs like 5-quinolinyl beta-D-ribofuranoside enter the environment (e.g., via improper drain disposal), they can be taken up by aquatic and soil organisms. Once intracellular, cellular kinases mistakenly recognize the ribofuranose ring, phosphorylating the compound into an active nucleotide triphosphate (NTP) analog.

Because the 5-quinolinyl modification prevents natural chain elongation, the incorporation of this analog into growing DNA or RNA strands halts genomic replication, leading to necrotic cell death or apoptosis[1]. This mechanism necessitates high-temperature incineration to completely break the carbon-nitrogen bonds of the quinoline ring before it can enter the ecosystem.

Mechanism Compound 5-quinolinyl β-D-ribofuranoside (Environmental Release) Uptake Cellular Uptake (Aquatic/Soil Organisms) Compound->Uptake Phosphorylation Intracellular Phosphorylation (Kinases) Uptake->Phosphorylation ActiveMetabolite Active NTP Analog Phosphorylation->ActiveMetabolite Toxicity Polymerase Inhibition & Chain Termination ActiveMetabolite->Toxicity

Figure 1: Biological risk pathway of improper nucleoside analog disposal.

Step-by-Step Waste Segregation & Containment Workflow

Under the EPA’s Hazardous Waste Pharmaceuticals Rule (Subpart P), health care and research facilities are strictly prohibited from disposing of hazardous pharmaceutical waste by flushing it down a drain or toilet[2][3]. To ensure compliance and safety, laboratories must implement a self-validating segregation system.

Step 1: Point-of-Generation Segregation

  • Action: Immediately separate 5-quinolinyl beta-D-ribofuranoside waste from standard non-hazardous organic waste.

  • Causality: Mixing APIs with general solvent waste complicates incineration logistics and increases the volume of highly regulated hazardous waste, driving up disposal costs.

Step 2: Solid Waste Containment (Powders, Vials, and PPE)

  • Action: Place all empty vials, contaminated weighing boats, and disposable PPE (nitrile gloves) into a 6-mil polyethylene bag. Seal the bag, then place it inside a rigid, puncture-resistant, leak-proof secondary container.

  • Validation: Weigh the sealed container and log the mass. This creates a verifiable chain of custody for EH&S.

Step 3: Liquid Waste Containment (Solutions and Assays)

  • Action: Collect liquid waste (e.g., compound dissolved in DMSO or Methanol) in chemically compatible High-Density Polyethylene (HDPE) carboys.

  • Constraint: Never fill the carboy beyond 80% capacity to allow for vapor expansion, and ensure the container is vented if stored in a warm environment.

Step 4: Regulatory Labeling

  • Action: Affix a label clearly stating "Hazardous Waste Pharmaceuticals" alongside the specific chemical name and CAS (195386-02-8). Under recent EPA guidelines, facilities may use the waste code PHRM or PHARMS on the Uniform Hazardous Waste Manifest[4].

WasteSegregation Start Waste Generated: CAS 195386-02-8 Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temp Incineration (EPA Compliant TSDF) Solid->Incineration Double Bagged Aqueous Aqueous Solution (<10% Organics) Liquid->Aqueous Organic Organic Solvent (DMSO/MeOH) Liquid->Organic Aqueous->Incineration HDPE Carboy Organic->Incineration Vented Container

Figure 2: Step-by-step waste segregation and containment workflow.

Spill Response & Deactivation Protocol

In the event of an accidental bench-scale spill of the lyophilized powder or concentrated solution, immediate containment is required to prevent inhalation or dermal absorption.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don an N95/P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Containment (Liquid): Surround the spill with inert, highly absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for highly concentrated organic solutions.

  • Containment (Solid Powder): Gently cover the powder with a damp absorbent pad (wetted with water or a mild surfactant) to prevent aerosolization. Never sweep dry API powders.

  • Chemical Deactivation: Wipe the contaminated surface with a 1% sodium hypochlorite (bleach) solution. The oxidative stress helps degrade the heterocyclic quinoline ring, reducing its biological activity. Follow with a sterile water wipe to remove bleach residue.

  • Disposal: Treat all cleanup materials as hazardous pharmaceutical waste and route them through the Solid Waste Containment workflow (Step 2).

Final Disposal Logistics

The ultimate destruction of .beta.-D-Ribofuranoside, 5-quinolinyl must be handled by an authorized Treatment, Storage, and Disposal Facility (TSDF).

  • Methodology: The compound must undergo High-Temperature Incineration (typically >1,000°C). This extreme thermal degradation guarantees the complete breakdown of the ribofuranoside structure and the quinoline moiety into harmless elemental oxides (CO2, NOx, H2O), completely neutralizing the risk of chain termination in environmental biological systems[1][3].

  • Handoff: Transfer the logged, weighed, and labeled containers to your institutional EH&S officer, ensuring the Uniform Hazardous Waste Manifest correctly utilizes the PHRM code to comply with the EPA Subpart P mandate[4].

References

  • U.S. Environmental Protection Agency (EPA). "Pharma Rule: Management Standards for Hazardous Waste Pharmaceuticals." EPA.gov. Available at:[Link]

  • Clermont County Water Resources. "EPA's Hazardous Waste Pharmaceuticals Sewer Ban." Clermont County Ohio. Available at:[Link]

  • Williams Mullen. "A New Pill to Swallow: EPA's Hazardous Waste Pharmaceuticals Rule." Williams Mullen Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling .beta.-D-Ribofuranoside, 5-quinolinyl

As a Senior Application Scientist, I recognize that handling novel screening compounds requires moving beyond generic safety data sheets. .beta.-D-Ribofuranoside, 5-quinolinyl (often abbreviated as 5-QBR, CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel screening compounds requires moving beyond generic safety data sheets. .beta.-D-Ribofuranoside, 5-quinolinyl (often abbreviated as 5-QBR, CAS No. 195386-02-8) presents a unique dual-hazard profile. It combines the biological mimicry of a nucleoside analogue with the lipophilic and reactive properties of a quinoline derivative.

To ensure the integrity of your research and the safety of your personnel, this guide provides field-proven, self-validating protocols for the operational handling, application, and disposal of 5-QBR.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before stepping up to the biosafety cabinet, it is critical to understand the causality behind the required safety measures. 5-QBR is not a benign salt; it is a biologically active molecule designed to interact with cellular machinery.

  • Mitochondrial & Genotoxic Risks: As a nucleoside analogue, 5-QBR can inadvertently incorporate into host DNA or disrupt mitochondrial DNA synthesis. In severe cases, nucleoside analogues have been linked to mitochondrial toxicity, lactic acidosis, and bone marrow suppression[1].

  • Dermal & Respiratory Sensitization: The 5-quinolinyl moiety significantly increases the molecule's lipophilicity. Structurally analogous quinoline derivatives are known skin sensitizers, severe eye irritants, and suspected mutagens[2]. Aerosolized powder poses a severe inhalation risk, as it bypasses primary metabolic defense mechanisms.

  • The Solvent Carrier Effect: Reconstitution of 5-QBR typically requires Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the epidermal barrier. If 5-QBR is dissolved in DMSO and contacts unprotected skin, the solvent acts as a direct transdermal conduit, carrying the toxic compound directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE approach is mandatory. The required protection scales with the physical state of the compound[3].

Table 1: PPE Requirements Based on Physical State and Operational Phase

Operational PhaseState of ChemicalHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Protection
Weighing & Transfer Solid (Powder)Double Nitrile GlovesSafety Goggles + Face ShieldN95 / P100 RespiratorDisposable Gown / Lab Coat
Reconstitution High-Conc. SolutionDouble Nitrile GlovesSafety GogglesFume Hood / Class II BSCLab Coat
In Vitro Assays Dilute SolutionSingle Nitrile GlovesSafety GlassesGeneral Room VentilationLab Coat
Decontamination Spill / ResidueHeavy-Duty Butyl GlovesSafety GogglesN95 (if aerosolized)Chemical-Resistant Apron

Operational Workflows & Self-Validating Protocols

A protocol is only as good as its ability to catch human error. The following step-by-step methodologies incorporate self-validating checks to ensure absolute safety.

Phase 1: Powder Weighing & Reconstitution (High-Risk Aerosol Phase)

A common critical failure point in laboratory settings is the invisible aerosolization of fine powders during the weighing process[3].

  • Establish the Containment Zone: All weighing must be performed within a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood. Do not weigh this compound on an open bench[3].

  • Don PPE & Validate: Apply double nitrile gloves.

    • Self-Validation Step: Prior to handling the powder, inflate the outer nitrile glove with air and apply light pressure to check for microscopic pinholes. Discard if any air escapes.

  • Transfer and Weigh: Use an anti-static weighing boat to prevent the electrostatic dispersion of the powder.

  • Reconstitution: Slowly add the solvent (e.g., DMSO) directly to the solid within the containment zone[3]. Cap the vial immediately.

    • Self-Validation Step: Before placing the vial on a vortex mixer, visually inspect the sealed glass for micro-fractures. A cracked vial subjected to vortex pressure will violently aerosolize the hazardous solution.

Phase 2: In Vivo Application & Animal Handling

When transitioning to animal models, the risk profile shifts from acute aerosol exposure to chronic environmental contamination via excreted metabolites.

  • Administration: Use safety-engineered sharps, such as retractable needles, to prevent accidental needlesticks during injection[4].

  • Bedding Management: Animals treated with nucleoside analogues excrete hazardous metabolites into their environment. Bedding and disposable cages must be treated as chemically contaminated up to and including the first cage change that occurs at least 72 hours following the final administration[4].

    • Self-Validation Step: Label the cage with a bright, standardized "Chemical Hazard: 72-Hour Hold" tag that includes the exact date and time of the final dose. Do not remove the tag until the timestamp has passed.

Decontamination & Waste Logistics

Do not rely on alcohol-based sanitizers for decontamination, as they may simply spread the lipophilic compound across surfaces.

  • Spill Response: All surfaces and racks that may be contaminated with 5-QBR must be decontaminated with a strong detergent solution followed by a thorough water rinse[4].

    • Self-Validation Step (The Triple-Wash): Wipe the area with detergent, rinse with water, and perform a final wipe with a dry, white absorbent pad. If the pad shows any discoloration or residue, repeat the entire cycle.

  • Waste Segregation: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain[3].

Table 2: Waste Disposal Parameters

Waste CategoryContainment ProtocolHold Time / ProcessingFinal Disposition
Solid Lab Waste Primary plastic bag Biosafety bagImmediateInfectious/Chemical Incineration[4]
Liquid Waste Chemical-resistant carboyImmediateEHS Hazardous Collection[3]
Animal Bedding Sealed biohazard caging72 hours post-administrationChemical Incineration[4]

Visual Workflow

G A Solid 5-QBR Powder (High Aerosol Risk) B Weighing & Transfer (Fume Hood / Class II BSC) A->B C Reconstitution in Solvent (e.g., DMSO) B->C E Spill & Decontamination (Detergent + Water) B->E Accidental Spill D In Vitro / In Vivo Application (Standard PPE) C->D F Hazardous Waste Disposal (Incineration) C->F Excess Stock D->E Post-Assay E->F

Workflow for the safe handling, application, and disposal of 5-QBR.

References[4] Please Click Here to Download the File - Environmental Health & Safety |. ucr.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPjD-ByQQbW559rJcrp1zcpkmJhsJzMgJwcoeII4Pu4laXLSr421XZ4BHM85jgJbrL2bifo8EmXK3k01roCwZz-JAE-JQugMl8l4PPlW38FuMdkWAJ6Gxi4xc_DMA0dy1M_aE8yi76meBGQ_s=[3] Safeguarding Your Research: A Guide to Handling 2'-Deoxyisoguanosine - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5iVehSOyJ_K1SY278u2t3C-acBVDmuCaME4r8GVp4Kv21y04VcpfxIvCCu_BVlcj00gkjcyJ9N668YcFacDxdLmZ-D3KsOM4SRyDQuyOc0e1737EE_sUnM3jKZ9ocy8eTLB_37Uu1QcEaQ3060un7OjktE1Z-F-evgZwBKBlBbOIpVUs9tvr6aAI_9A9kbTBUNjG8QiCVI8vPmrrF9g==[2] Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ8yV-HkUIOUUjcYICVZWAW5GQqe4Jo3-GudQV-W7YKhS_CtgiZnhSwQ_BEIJZGeBfS8JSvgivuZi4fnTpOqblTC6ulXgZtdYlqGN5drDT-ZqAQrR_xkahuuIxcQ1rqued__kjMB8dMaHlsDu1J-cmFoDMcZF2NaEdpcX0D63vPfr6bRb1X4nbChqvYjVGou3nKp5D1S9OmWL31UNJkQHIU1aruiV2769M6SfeQhWjnkAW3Q==[1] What are Nucleoside Analogs? - AZoLifeSciences. azolifesciences.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJ1Szd2jftnSKkQ1kq8fUSlfC1l29pXPyWrFB6-4m5RSP5muS6eWmrvzW9jt_AFaC26GjB9FBGMJXJN3ABRlM8oPLDTMEDTUAER8ABYCYOVUSF7hRQ0z3TM5MGhcC01t-HcfqOqhaLyk5BK5PfuCtPzQvgghz9Fks52V91x-hphv8

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